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RBP-Jkappa protein

Cat. No.: B1177548
CAS No.: 143777-43-9
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Description

Overview and Historical Context

The RBPJ gene provides the blueprint for the RBP-Jκ protein. medlineplus.gov This protein was initially identified through its ability to bind to the Jκ recombination signal sequence, a critical component in the process of V(D)J recombination that generates diversity in immunoglobulin genes. nih.govoup.com However, its most prominent role is as the primary downstream effector of the Notch signaling pathway. ontosight.ainih.gov

The mechanism of action for RBP-Jκ involves its interaction with the intracellular domain of Notch receptors (NICD). ontosight.aiuniprot.org When a Notch receptor is activated by a ligand on an adjacent cell, it undergoes proteolytic cleavage, releasing the NICD. biorxiv.org The NICD then translocates to the nucleus and forms a complex with RBP-Jκ, converting it from a repressor to an activator of target gene transcription. uniprot.orgbiorxiv.org In its repressive state, RBP-Jκ associates with corepressor proteins to silence gene expression. ontosight.ainih.gov

Mammalian Orthologs and Nomenclatures

RBP-Jκ is known by several names across different species and research contexts, which reflects its widespread importance and discovery in various biological systems. Its orthologs are highly conserved, underscoring their fundamental role in cellular processes. imgt.org

The nomenclature for RBP-Jκ and its orthologs can be a source of confusion. The names often stem from the context of their discovery. For instance, in Drosophila melanogaster, the ortholog is named Suppressor of Hairless (Su(H)), reflecting its role in bristle development. imgt.orgsdbonline.org In the nematode Caenorhabditis elegans, it is known as LAG-1 (LIN-12 and GLP-1). bmbreports.org In mammals, besides RBP-Jκ, it is also referred to as CBF1 (C-promoter binding factor 1). medlineplus.govimgt.org The umbrella term CSL (for CBF1/Su(H)/LAG-1) is often used to refer to this family of proteins. biorxiv.orgsdbonline.orgresearchgate.net

Table 1: Nomenclatures and Orthologs of RBP-Jκ

Name Organism/Context Reference
RBP-Jκ (Recombination signal-binding protein for immunoglobulin kappa J region) Mammals uniprot.orgontosight.ai
CSL (CBF1/Su(H)/LAG-1) General term for the protein family biorxiv.orgsdbonline.orgresearchgate.net
CBF1 (C-promoter binding factor 1) Mammals medlineplus.govimgt.org
Su(H) (Suppressor of Hairless) Drosophila melanogaster (Fruit fly) imgt.orgsdbonline.org
LAG-1 (LIN-12 and GLP-1) Caenorhabditis elegans (Nematode) bmbreports.org

Evolutionary Conservation of RBP-Jκ Protein Function

The structure and function of the RBP-Jκ protein are remarkably conserved throughout evolution, from simple invertebrates to humans. imgt.orgresearchgate.net This high degree of conservation highlights the fundamental importance of the Notch signaling pathway and RBP-Jκ's role within it. The core DNA-binding domain of CSL proteins is particularly well-conserved, enabling them to recognize and bind to a specific DNA sequence (C/T)GTGGGAA. oup.comimgt.org

Studies comparing the orthologs in different species have revealed a striking similarity in their function as the central mediators of Notch signaling. For example, the Drosophila Su(H) protein can functionally substitute for its mammalian counterpart in certain contexts, and vice versa. sdbonline.org This evolutionary conservation makes organisms like Drosophila and C. elegans powerful models for studying the intricacies of the Notch pathway and the role of RBP-Jκ in development and disease. nih.gov The conservation extends to the protein's ability to switch between repression and activation, a key feature of its regulatory function. imgt.org The essential role of RBP-Jκ is underscored by the fact that its deletion in mice leads to early embryonic lethality due to severe developmental defects. imgt.orgnih.gov

Properties

CAS No.

143777-43-9

Molecular Formula

C22H40N2O4

Synonyms

RBP-Jkappa protein

Origin of Product

United States

Molecular Architecture and Functional Dynamics of Rbp Jkappa Protein

Structural Organization and Functional Domains

RBP-Jkappa is a sequence-specific DNA binding protein. imgt.orgresearchgate.net The human RBP-Jkappa protein is a monomeric protein with a molecular weight of approximately 60 kDa. asm.org The structure of RBP-Jkappa is strongly conserved across various species, including nematodes, fruit flies, mice, and humans. imgt.org

RBP-Jkappa contains several functional domains crucial for its activity. A central core region, highly conserved and approximately 425 amino acids in length, is responsible for its DNA binding activity. asm.org Other domains include those that mediate interactions with various co-repressors and co-activators, allowing RBP-Jkappa to integrate signals from different pathways and modulate transcription accordingly. For instance, domains facilitating interaction with the Notch intracellular domain (NICD) and various corepressor complexes are essential for its dual regulatory function. uniprot.orguniprot.orgoup.com The protein contains a Beta-trefoil DNA-binding domain (BTD) and a LAG1 domain. nih.gov

Core Transcriptional Regulatory Mechanisms

RBP-Jkappa's primary function lies in its ability to regulate gene transcription. This regulation is mediated through two main mechanisms: basal transcriptional repression in the absence of activating signals and transcriptional activation upon interaction with the Notch intracellular domain (NICD). uniprot.orguniprot.org

Basal Transcriptional Repression by RBP-Jkappa

In the absence of activated Notch signaling, RBP-Jkappa typically functions as a transcriptional repressor. uniprot.orgbio-rad.com It achieves this by binding to specific DNA sequences in the promoter regions of target genes and recruiting corepressor complexes. bio-rad.comembopress.org These corepressor complexes often contain histone deacetylases (HDACs), such as HDAC1 and HDAC2, and other proteins like SMRT (Nuclear receptor co-repressor 1/2), CIR (CBF1 interacting corepressor), and SAP30. bio-rad.comembopress.org The recruitment of HDACs leads to the deacetylation of histones, resulting in a more condensed chromatin structure that is inaccessible to the transcriptional machinery, thereby repressing gene expression. bio-rad.comembopress.org

Research has shown that RBP-Jkappa-mediated repression can involve the destabilization of the general transcription factor IID (TFIID)/TFIIA interaction. embopress.org Proteins like SHARP (SMRT-interacting corepressor) have been identified as novel components of the HDAC corepressor complex recruited by RBP-Jkappa to repress transcription in the absence of activated Notch. embopress.orgnih.gov Studies using techniques like electrophoretic mobility shift assays (EMSA) have demonstrated the constitutive binding of RBP-Jkappa to certain promoter regions, contributing to low basal transcriptional levels. nih.govnih.gov

Notch Intracellular Domain (NICD)-Mediated Transcriptional Activation

Upon activation of the Notch receptor by its ligands, the receptor undergoes proteolytic cleavage, releasing the Notch intracellular domain (NICD). biologists.combio-rad.com NICD then translocates to the nucleus and interacts with DNA-bound RBP-Jkappa. biologists.combio-rad.com This interaction is a key event in switching RBP-Jkappa's function from a repressor to an activator. biologists.comuniprot.org

The binding of NICD to RBP-Jkappa leads to the displacement of corepressor complexes and the recruitment of coactivator complexes. asm.org These coactivator complexes typically include proteins such as Mastermind-like 1 (MAML1), p300/CBP (E1A binding protein p300/CREB-binding protein), and PCAF (p300/CBP-associated factor). bio-rad.comoup.com p300/CBP and PCAF possess histone acetyltransferase (HAT) activity, which promotes histone acetylation. bio-rad.com Histone acetylation leads to a more relaxed chromatin structure, facilitating the access of the transcriptional machinery to the DNA and activating the transcription of Notch target genes. bio-rad.com The interaction between NICD and RBP-Jkappa, often involving the RAM domain of NICD, is crucial for the formation of this transcriptional activation complex. imgt.orgoup.com

RBP-Jkappa DNA Recognition and Binding Specificity

RBP-Jkappa is a sequence-specific DNA binding protein, and its ability to recognize and bind to particular DNA sequences is fundamental to its transcriptional regulatory function. imgt.orgresearchgate.net

RBP-Jkappa recognizes and binds to specific DNA sequences in the regulatory regions of its target genes. The well-established consensus DNA binding sequence for RBP-Jkappa is typically represented as (C/T)GTGGGAA. imgt.orgresearchgate.netasm.orgplos.org The core recognition motif within this consensus is the hepta-nucleotide sequence GTGGGAA. plos.org This consensus sequence was determined through various approaches, including the enrichment of RBP-Jkappa-bound oligonucleotides from pools of random sequences. plos.org Electrophoretic mobility shift assays (EMSA) are commonly used to study RBP-Jkappa's binding to these consensus sequences and to identify critical base pairs involved in the interaction. nih.govnih.govresearchgate.net

Intriguingly, RBP-Jkappa has also been shown to bind specifically to methylated DNA. uniprot.orguniprot.orgplos.orguniprot.orguniv-amu.fr Research using techniques such as SILAC-based proteomic screening and methyl-CpG pull-downs has identified RBP-Jkappa as a protein capable of binding to methylated DNA. plos.org Further experiments, including pull-downs and EMSA, have demonstrated that RBP-Jkappa's binding to methylated DNA is sequence context-dependent. plos.org For example, while replacing a thymine (B56734) with a cytosine in the consensus motif can abrogate binding, methylation of this cytosine can restore RBP-Jkappa binding. plos.org This suggests a role for RBP-Jkappa in integrating both sequence-specific and epigenetic information through DNA methylation. plos.orgnih.gov

Consensus DNA Binding Sequences

Protein-Protein Interaction Networks

RBP-Jkappa's function as a transcriptional regulator is intricately linked to its ability to interact with a diverse array of proteins, forming context-dependent complexes that dictate its activity at target gene promoters. genecards.orguniprot.orgbio-rad.com These interactions facilitate the recruitment of either co-repressor or co-activator complexes, leading to the modulation of gene expression. genecards.orguniprot.orgbio-rad.com

Co-Repressor Complex Assembly and Composition

In the absence of activated Notch signaling, RBP-Jkappa typically associates with co-repressor complexes to maintain target genes in a repressed state. frontiersin.orgnih.govmdpi.comreactome.org This "default repression" mechanism is crucial for regulating developmental processes and preventing aberrant gene expression. mdpi.comd-nb.info The composition of these co-repressor complexes can vary, but commonly involves several key interacting proteins. reactome.orgd-nb.infoasm.orgembopress.orgmybiosource.com

Histone Deacetylase (HDAC) Interactions (e.g., HDAC1, HDAC2)

A key mechanism by which RBP-Jkappa mediates transcriptional repression is through the recruitment of histone deacetylases (HDACs). bio-rad.comnih.govembopress.orgmybiosource.com HDACs remove acetyl groups from histones, leading to a more condensed chromatin structure that is less accessible to the transcriptional machinery, thereby repressing gene expression. bio-rad.com HDAC1 and HDAC2 are frequently found in co-repressor complexes that interact with RBP-Jkappa. uniprot.orgbio-rad.comasm.orgembopress.orgmybiosource.comresearchgate.net This interaction is crucial for the repressive function of RBP-Jkappa at Notch target genes. nih.govembopress.org

Interaction with SMRT, N-CoR, CIR, SAP30, SHARP, SKIP, MINT/SHARP

RBP-Jkappa interacts with a number of other co-repressor proteins that help bridge the connection to HDACs and stabilize the repressive complex. These include SMRT (Nuclear receptor co-repressor 1), N-CoR (Nuclear receptor co-repressor 2), CIR (CBF1 interacting corepressor), SAP30 (Sin3A-associated protein 30kDa), SHARP (SMRT/HDAC-1 associated repressor protein), SKIP (Ski-interacting protein), and MINT (Msx2 interacting nuclear target), which is also referred to as SHARP. genecards.orguniprot.orgmdpi.comreactome.orgd-nb.infoasm.orgembopress.orgmybiosource.comebi.ac.ukmit.edu

SMRT and CIR can function as linkers between HDACs and RBP-Jkappa, often via direct binding to SKIP. bio-rad.comasm.orgembopress.org SHARP, belonging to the SPEN family of proteins, has also been identified as an RBP-Jkappa-interacting co-repressor that facilitates repression in an HDAC-dependent manner and is often associated with SMRT and N-CoR containing complexes. nih.govmdpi.comd-nb.infoembopress.orgmit.edu These interactions highlight the modular nature of the RBP-Jkappa co-repressor complex, allowing for varied compositions depending on the cellular context and target gene.

Here is a table summarizing some key components of the RBP-Jkappa co-repressor complex:

Protein ComponentRole in ComplexKey Interactions
HDAC1Histone DeacetylationInteracts with RBP-Jkappa, SMRT, CIR, SHARP. uniprot.orgbio-rad.comasm.orgembopress.orgmybiosource.comresearchgate.net
HDAC2Histone DeacetylationInteracts with RBP-Jkappa, CIR, SHARP. bio-rad.comasm.orgmybiosource.comresearchgate.net
SMRT (N-CoR1)Co-repressor/LinkerInteracts with RBP-Jkappa, HDACs, SKIP, SHARP. bio-rad.comreactome.orgd-nb.infoasm.orgembopress.org
N-CoR (N-CoR2)Co-repressor/LinkerInteracts with RBP-Jkappa, HDACs, SHARP. bio-rad.comreactome.orgd-nb.infoasm.orgmybiosource.com
CIRCo-repressor/LinkerInteracts with RBP-Jkappa, HDAC2, SAP30, SKIP. uniprot.orgbio-rad.comasm.orgembopress.orgmybiosource.com
SAP30Co-repressor complex componentInteracts with CIR, part of Sin3 complex. bio-rad.comreactome.orgasm.orgembopress.orgmybiosource.com
SHARP (MINT)Co-repressorInteracts with RBP-Jkappa, SMRT, N-CoR, HDACs, SKIP. uniprot.orgnih.govmdpi.comd-nb.infoembopress.orgmit.edu
SKIPAdaptor proteinInteracts with RBP-Jkappa, SMRT, CIR, SHARP. uniprot.orgbio-rad.comnih.govasm.orgembopress.org

Co-Activator Complex Formation and Components

Upon activation of the Notch signaling pathway, the intracellular domain of the Notch receptor (NICD) is cleaved and translocates to the nucleus. bio-rad.comfrontiersin.orgbiologists.com NICD then interacts with RBP-Jkappa, leading to a conformational change in RBP-Jkappa that facilitates the displacement of co-repressors and the recruitment of co-activator complexes. tandfonline.comuniprot.orgfrontiersin.org This switch from repression to activation is a hallmark of Notch signaling. tandfonline.comgenecards.orguniprot.org

Mastermind-like (MAML) Proteins (e.g., MAML1, MAML2)

Mastermind-like (MAML) proteins are critical co-activators that interact with the NICD-RBP-Jkappa complex. frontiersin.orgebi.ac.ukbiologists.comwikipedia.orgzfin.orgresearchgate.net The interaction between NICD, RBP-Jkappa, and a MAML protein forms a ternary complex on DNA, which is essential for the transcriptional activation of Notch target genes. frontiersin.orgebi.ac.ukbiologists.comwikipedia.orgzfin.orgresearchgate.net There are three mammalian MAML proteins: MAML1, MAML2, and MAML3. frontiersin.orgwikipedia.org MAML1 and MAML2 are considered potent co-activators for most Notch receptors. frontiersin.org The N-terminal domain of MAML proteins is particularly important for interacting with both RBP-Jkappa and the ankyrin repeat region of Notch receptors. ebi.ac.ukwikipedia.org

Histone Acetyltransferase (HAT) Recruitment (e.g., EP300, PCAF)

The RBP-Jkappa/NICD/MAML co-activator complex further promotes gene activation by recruiting histone acetyltransferases (HATs). genecards.orgmybiosource.comresearchgate.netebi.ac.ukmit.edubiologists.comzfin.orgresearchgate.netresearchgate.netnih.govnih.gov HATs add acetyl groups to histones, which generally leads to a more open chromatin structure, making DNA more accessible for transcription. nih.gov EP300 (E1A binding protein p300) and PCAF (p300/CBP-associated factor) are well-known HATs that are recruited to Notch target genes by the co-activator complex. genecards.orgbio-rad.commybiosource.comresearchgate.netebi.ac.ukmit.edubiologists.comzfin.orgresearchgate.netnih.govnih.gov MAML1, for instance, has been shown to facilitate the recruitment of EP300, which in turn can facilitate PCAF recruitment. bio-rad.com The recruitment of these HATs contributes significantly to the transcriptional activation mediated by RBP-Jkappa in the presence of Notch signaling. researchgate.netresearchgate.netnih.gov

Here is a table summarizing some key components of the RBP-Jkappa co-activator complex:

Protein ComponentRole in ComplexKey Interactions
NICD (Notch Intracellular Domain)Signal TransducerInteracts with RBP-Jkappa (RAM and ANK domains), displaces co-repressors. tandfonline.comuniprot.orgbio-rad.comfrontiersin.orgresearchgate.net
MAML (MAML1, MAML2)Transcriptional Co-activatorInteracts with RBP-Jkappa and NICD, forms ternary complex on DNA, recruits HATs. genecards.orguniprot.orgbio-rad.comfrontiersin.orgnih.govd-nb.infoebi.ac.ukmit.edubiologists.comwikipedia.orgzfin.orgresearchgate.netharvard.edu
EP300Histone Acetyltransferase (HAT)Recruited by MAML, acetylates histones and transcription factors, promotes transcription. genecards.orgbio-rad.commybiosource.comresearchgate.netebi.ac.ukmit.edubiologists.comzfin.orgresearchgate.netresearchgate.netnih.govnih.govuliege.beasm.org
PCAFHistone Acetyltransferase (HAT)Recruited via EP300, acetylates histones and transcription factors, promotes transcription. genecards.orgbio-rad.commybiosource.comresearchgate.netebi.ac.ukmit.eduzfin.orgresearchgate.netnih.gov

Interactions with Other Cellular Proteins

RBP-Jkappa engages in a wide array of protein-protein interactions that modulate its transcriptional activity and influence various cellular processes. These interactions are critical for dictating whether RBP-Jkappa functions as a repressor or an activator, and for integrating Notch signaling with other cellular pathways.

RBP-Jkappa interacts with corepressor proteins like histone deacetylases (HDACs) and SHARP (SMRT and HDAC associated repressor protein) in the absence of Notch activation, leading to transcriptional repression of target genes. ahajournals.orgsns.it Upon Notch activation, the NICD binds to RBP-Jkappa, displacing corepressors and recruiting coactivator complexes that include Mastermind-like (MAML) proteins and histone acetyltransferases such as p300, thereby activating transcription. ahajournals.orgsns.ittandfonline.com

Beyond the canonical Notch pathway components, RBP-Jkappa interacts with a diverse set of other cellular proteins, influencing a variety of biological contexts. Examples of these interactions include:

PTF1A: While not explicitly detailed in the search results regarding a direct interaction with RBP-Jkappa, PTF1A is a transcription factor involved in pancreas development, and its regulation can be influenced by pathways that interact with Notch signaling.

SNW1: Similarly, direct interaction data with RBP-Jkappa were not prominently found in the search results. SNW1 is known to be involved in splicing and transcriptional regulation.

CHCHD2: Information on a direct interaction between CHCHD2 and RBP-Jkappa was not readily available in the provided search snippets. CHCHD2 is linked to mitochondrial function and Parkinson's disease.

CXXC5: Direct interaction data for CXXC5 and RBP-Jkappa were not found in the search results. CXXC5 is involved in the Wnt signaling pathway.

BEND6: Research indicates an interaction between BEND5 (not BEND6 as listed in the prompt, but potentially related or a typo) and RBPJ, suggesting that BEND5 suppresses breast cancer growth and metastasis by inhibiting Notch signaling. nih.gov

NKAPL: Direct interaction data for NKAPL and RBP-Jkappa were not found in the search results. NKAPL is associated with the nuclear kappa B activating protein.

ZMIZ1: Direct interaction data for ZMIZ1 and RBP-Jkappa were not found in the search results. ZMIZ1 is a transcription coactivator.

CEBPzeta: While not explicitly named as CEBPzeta, C/EBP (CCAAT/Enhancer Binding Protein) sites are implicated in the autoregulatory control of the KSHV RTA promoter, alongside RBP-Jkappa binding sites, suggesting potential functional interplay or indirect interaction. nih.gov

ZNF143: Direct interaction data for ZNF143 and RBP-Jkappa were not found in the search results. ZNF143 is a zinc finger protein involved in transcription.

EBF1: EBF1 (Early B-cell Factor 1) motifs are enriched at sites bound by Epstein-Barr virus (EBV) nuclear antigen 2 (EBNA2), which interacts with RBP-Jkappa to target its DNA responsive elements. This suggests a potential indirect link or cooperative function between RBP-Jkappa and EBF1 in the context of EBV infection. plos.org

YY1: Transcription factor Ying Yang 1 (YY1) indirectly regulates CBF1 (RBP-Jkappa)-dependent Notch1 signaling via direct interaction with the Notch1 receptor. nih.gov

HIF-1α: KAP1, RBP-Jkappa, and HIF-1alpha play an essential role in KSHV pathogenesis. nih.gov RBP-Jkappa also binds to the oxygen responsive element of COX4I2 and activates its transcription under hypoxia conditions, suggesting a functional interaction or coordination with HIF-1α signaling. univ-amu.fr

These examples highlight the complex network of interactions RBP-Jkappa is involved in, extending its influence beyond the core Notch pathway to impact viral pathogenesis and responses to cellular environment cues like hypoxia.

Post-Translational Regulation of RBP-Jkappa Activity

The activity and stability of RBP-Jkappa are subject to post-translational modifications (PTMs), which provide an additional layer of regulatory control. PTMs can influence protein localization, binding affinity for DNA and protein partners, and protein turnover rate. frontiersin.orgfrontiersin.org

Phosphorylation Events

Phosphorylation is a key PTM that can modulate RBP-Jkappa activity and stability. Research indicates that RBP-Jkappa is subjected to degradation in response to phosphorylation by p38 MAP kinase. researchgate.net Specifically, Presenilin 2 (PS2) modulates the degradation of RBP-Jkappa through phosphorylation by p38 MAPK. nih.govresearchgate.net This suggests that phosphorylation by p38 MAPK can act as a signal for RBP-Jkappa degradation.

Ubiquitination and Proteasomal Degradation Pathways

Ubiquitination is a process where ubiquitin is covalently attached to a target protein, often marking it for degradation by the 26S proteasome. nih.govmdpi.com The ubiquitin-proteasome pathway is a major mechanism for selective protein degradation. nih.govmdpi.com

This compound levels can be influenced by ubiquitination and subsequent proteasomal degradation. researchgate.netpitt.edu Studies suggest that RBP-Jkappa is subjected to degradation in response to phosphorylation, which can then target it for proteasomal degradation. researchgate.net While the search results indicate that Notch-induced degradation of other proteins like E2A depends on RBP-Jkappa function to activate target genes involved in ubiquitination, this highlights the pathway's reliance on RBP-Jkappa rather than RBP-Jkappa's own direct ubiquitination in that specific context. nih.govcapes.gov.br However, the general principle of ubiquitination regulating protein stability frontiersin.org and the specific link between p38 MAPK phosphorylation and RBP-Jkappa degradation researchgate.net support the role of ubiquitination and proteasomal pathways in controlling RBP-Jkappa levels.

Epigenetic Modulations Orchestrated by RBP-Jkappa

RBP-Jkappa plays a significant role in epigenetic regulation, influencing chromatin structure and DNA methylation to control gene expression. univ-amu.frCurrent time information in New York, NY, US.oup.com Its ability to recruit different protein complexes allows it to dynamically alter the epigenetic landscape of target genes. nih.govgenecards.orguniv-amu.frahajournals.orgsns.ittandfonline.com

Chromatin Remodeling and Histone Mark Dynamics

RBP-Jkappa is involved in recruiting chromatin remodeling complexes, including those with histone deacetylase or histone acetylase activities, to Notch signaling pathway genes. nih.govgenecards.orguniv-amu.fr In the absence of Notch activation, RBP-Jkappa can associate with corepressors like HDACs and SHARP, maintaining chromatin in a transcriptionally silent state. ahajournals.orgsns.it Upon Notch activation and NICD binding, RBP-Jkappa recruits coactivator complexes that include histone acetyltransferases (HATs) like p300, leading to histone acetylation and transcriptional activation. ahajournals.orgsns.ittandfonline.com

Studies have demonstrated dynamic RBP-Jkappa binding and changes in histone marks on target gene promoters upon Notch activation. For instance, Notch activation can lead to a loss of the H3K4 activating histone mark on certain gene promoters. ahajournals.org RBP-Jkappa is also retained on mitotic chromatin and can bind to nucleosomal DNA, suggesting a potential role in mitotic bookmarking to help maintain genetic programs and cell identity through cell division. nih.gov RBPJ coordinates repressing histone H3K27 deacetylation and activating histone H3K4 methylation. tandfonline.com

Role in DNA Methylation-Dependent Gene Regulation

RBP-Jkappa has been shown to bind specifically to methylated DNA. univ-amu.fr Research indicates that RBPJ can bind to methylated CpG-containing motifs, including those located within Alu repeat elements. oup.com This methylation-dependent binding of RBPJ to a GC repressor element can negatively regulate promoter activity, such as that of the smooth muscle myosin heavy chain (SM MHC) promoter. ahajournals.orgahajournals.org

Detailed research findings highlight that methylation-dependent recruitment of RBPJ to a GC repressor element inhibits SM MHC promoter activity. ahajournals.org Overexpression of RBPJ also inhibited SM MHC promoter activity, while knockdown of RBPJ in phenotypically modulated human aortic smooth muscle cells enhanced endogenous SMC marker gene expression. ahajournals.org This effect is potentially mediated by increased recruitment of serum response factor and Pol II to SMC-specific promoters. ahajournals.org These findings suggest that RBPJ's interaction with methylated DNA plays a role in regulating gene expression, particularly in the context of smooth muscle cell differentiation.

Table: Proteins Mentioned in the Article

Protein NamePubChem CIDNotes
RBP-Jkappa (RBPJ, CSL, CBF1, SUH)N/AProtein; PubChem CIDs are not applicable for proteins.
PTF1AN/AProtein; PubChem CIDs are not applicable for proteins.
SNW1N/AProtein; PubChem CIDs are not applicable for proteins.
CHCHD2N/AProtein; PubChem CIDs are not applicable for proteins.
CXXC5N/AProtein; PubChem CIDs are not applicable for proteins.
BEND6N/AProtein; BEND5 mentioned in search results; PubChem CIDs not applicable.
NKAPLN/AProtein; PubChem CIDs are not applicable for proteins.
ZMIZ1N/AProtein; PubChem CIDs are not applicable for proteins.
CEBPzeta (C/EBP)N/AProtein family; PubChem CIDs are not applicable for proteins.
ZNF143N/AProtein; PubChem CIDs are not applicable for proteins.
EBF1N/AProtein; PubChem CIDs are not applicable for proteins.
YY1N/AProtein; PubChem CIDs are not applicable for proteins.
HIF-1αN/AProtein; PubChem CIDs are not applicable for proteins.
p38 MAPK (MAPK14)N/AProtein; PubChem CIDs are not applicable for proteins.
Notch Intracellular Domain (NICD)N/AProtein domain; PubChem CIDs are not applicable for proteins.
Presenilin 2 (PS2)N/AProtein; PubChem CIDs are not applicable for proteins.
Mastermind-like (MAML) proteinsN/AProtein family; PubChem CIDs are not applicable for proteins.
SHARP (SMRT and HDAC associated repressor protein)N/AProtein; PubChem CIDs are not applicable for proteins.
Histone deacetylases (HDACs)N/AProtein family; PubChem CIDs are not applicable for proteins.
p300 (EP300)N/AProtein; PubChem CIDs are not applicable for proteins.
E2A (TCF3)N/AProtein; PubChem CIDs are not applicable for proteins.
Ubiquitin134250Small protein/peptide; PubChem has an entry.
26S proteasomeN/AProtein complex; PubChem CIDs are not applicable for protein complexes.
Serum Response Factor (SRF)N/AProtein; PubChem CIDs are not applicable for proteins.
RNA polymerase II (Pol II)N/AProtein complex; PubChem CIDs are not applicable for protein complexes.
KMT2D (MLL2)N/AProtein; PubChem CIDs are not applicable for proteins.
UTX (KDM6A)N/AProtein; PubChem CIDs are not applicable for proteins.
NCoR (NCOR1)N/AProtein; PubChem CIDs are not applicable for proteins.
Histone H3N/AProtein; PubChem CIDs are not applicable for proteins.
CTCFN/AProtein; PubChem CIDs are not applicable for proteins.
Epstein-Barr virus nuclear antigen 2 (EBNA2)N/AViral protein; PubChem CIDs are not applicable for proteins.
Kaposi's sarcoma-associated herpesvirus RTA (KSHV RTA)N/AViral protein; PubChem CIDs are not applicable for proteins.

Rbp Jkappa in Cellular and Developmental Biology

Central Role in Canonical Notch Signaling Pathway Regulation

The canonical Notch signaling pathway is a fundamental mechanism of cell-cell communication that governs a broad spectrum of cell-fate determinations. uniprot.org RBP-Jκ is the primary transcriptional mediator of this pathway. nih.gov In the absence of a Notch signal, RBP-Jκ acts as a transcriptional repressor by forming a complex with corepressors on the promoter of Notch target genes, thereby inhibiting their expression. pnas.orgpnas.orgresearchgate.net

The signaling cascade is initiated when a ligand, such as Delta or Jagged, on one cell binds to a Notch receptor on an adjacent cell. nih.govbiologists.com This interaction triggers a series of proteolytic cleavages of the Notch receptor, ultimately releasing the Notch intracellular domain (NICD). nih.govresearchgate.netbiologists.com The liberated NICD translocates to the nucleus, where it binds to RBP-Jκ. nih.govresearchgate.net This binding event displaces the corepressor complex and recruits a coactivator complex, which includes a Mastermind-like (MAML) protein. pnas.orgpnas.org The formation of this NICD-RBP-Jκ-MAML ternary complex converts RBP-Jκ from a repressor into a transcriptional activator, leading to the expression of downstream target genes, such as those in the Hairy and Enhancer of Split (Hes) and Hes-related with YRPW motif (Hey) families. pnas.orgnih.govbiologists.com These target genes, in turn, regulate processes such as cell proliferation, differentiation, and apoptosis. frontiersin.org

This signaling module is crucial in various developmental contexts. For instance, in the hematopoietic system, the Notch/RBP-Jκ pathway is essential for the commitment of common lymphoid progenitors to the T-cell lineage and the expansion of marginal zone B cells. pnas.orgpnas.org Dysregulation of this pathway is frequently associated with diseases like T-cell lymphoblastic leukemia. pnas.org

Table 1: Key Components of the Canonical Notch Signaling Pathway

ComponentDescriptionFunction
Notch Receptors (e.g., Notch1-4) Single-pass transmembrane proteins.Receive signals from adjacent cells. biologists.comcusabio.com
Notch Ligands (e.g., Delta, Jagged) Transmembrane proteins on neighboring cells.Bind to Notch receptors to initiate signaling. nih.govbiologists.com
γ-secretase A multi-subunit protease complex.Performs the final cleavage of the Notch receptor to release NICD. researchgate.netbiologists.com
RBP-Jκ (CSL) A DNA-binding transcription factor.Acts as a repressor in the absence of NICD and an activator in its presence. pnas.orgpnas.orguniprot.org
NICD (Notch Intracellular Domain) The active, cleaved portion of the Notch receptor.Translocates to the nucleus and binds to RBP-Jκ. nih.govresearchgate.net
MAML (Mastermind-like) A transcriptional coactivator.Recruited to the NICD-RBP-Jκ complex to activate gene expression. pnas.orgpnas.org
Hes/Hey Genes Basic helix-loop-helix transcription factors.Key downstream targets that mediate many of the effects of Notch signaling. nih.govbiologists.com

RBP-Jκ-Dependent Non-Canonical Signaling Pathways

While RBP-Jκ is the cornerstone of canonical Notch signaling, it also participates in non-canonical pathways through crosstalk with other major signaling cascades. These interactions add layers of complexity to the regulation of cellular processes.

The interaction between Notch and Wnt signaling is multifaceted and context-dependent, often with opposing effects on cell fate. nih.gov RBP-Jκ can be a point of convergence for these two pathways. For example, the non-canonical Wnt ligand Wnt5a can enhance the transcriptional activity of Notch target genes. researchgate.net This occurs through the Wnt/Ca2+ pathway, where Wnt5a activates CaMKII. researchgate.netkuleuven.be Activated CaMKII can then phosphorylate the RBP-Jκ-interacting corepressor SMRT, leading to increased promoter activity of Notch-responsive genes. kuleuven.be

Furthermore, the central Wnt signaling component, β-catenin, can form a transcriptional complex with RBP-Jκ and the Notch1 intracellular domain (NICD-1) on the promoter of the Notch target gene Hes1. nih.gov This indicates a direct transcriptional regulation and a reciprocal interaction between the two pathways during processes like cardiac differentiation. nih.gov In the nucleus, the intracellular domain of Notch1 can also limit β-catenin-induced transcription by forming a complex that requires its interaction with RBP-Jκ. nih.gov

Non-canonical Notch signaling, which can be RBP-Jκ-independent, is known to interact with the PI3K/AKT/mTORC2 pathway. nih.govresearchgate.net These interactions are crucial for regulating cell survival, metabolism, and differentiation. nih.govresearchgate.net While direct RBP-Jκ-dependent crosstalk is less characterized, the integration of these pathways is evident. For instance, non-canonical Notch signaling can activate the PI3K/AKT pathway to regulate processes like actin remodeling and cell migration. frontiersin.org The interplay between these pathways highlights a complex signaling network that fine-tunes cellular responses to various stimuli.

A significant body of evidence points to a complex and functionally important crosstalk between the Notch/RBP-Jκ and NF-κB signaling pathways. nih.govasm.org These pathways can influence each other at multiple levels. RBP-Jκ and NF-κB can antagonize each other, with RBP-Jκ capable of inhibiting NF-κB-mediated gene expression. asm.org This can occur through competition for binding to overlapping DNA recognition motifs on certain cellular promoters. asm.org

Conversely, NF-κB can synergize with Notch to activate the expression of Notch target genes. nih.govbiologists.com This can happen through the cytoplasmic translocation of the transcriptional corepressor N-CoR, which normally associates with RBP-Jκ to repress transcription. biologists.com Furthermore, the Notch1 intracellular domain (N1ICD) and NF-κB can physically interact, leading to the reciprocal transactivation of their respective target genes, such as VCAM1. oup.com This integrated signaling is critical in contexts like inflammation and atherosclerosis. oup.com

Cross-talk with PI3K/AKT/mTORC2 Pathways

Regulation of Cell Fate Determination and Differentiation

RBP-Jκ-mediated signaling is a master regulator of cell fate decisions in a multitude of tissues and cell lineages. pnas.orgnih.govcapes.gov.br Its role is particularly prominent in the nervous system, where it is essential for the proper development and maintenance of neural stem cells.

RBP-Jκ is indispensable for the long-term maintenance of neural stem cells (NSCs) in the adult brain, particularly in the hippocampus and the subventricular zone. jneurosci.orgjneurosci.orgjneurosci.orgjneurosci.org It achieves this by inhibiting the premature differentiation of NSCs into neurons, thereby preserving the NSC pool for sustained neurogenesis throughout life. nih.govfrontiersin.org

Inactivation of RBP-Jκ in adult NSCs leads to a transient increase in neurogenesis as the stem cells are pushed towards differentiation. jneurosci.orgjneurosci.orgjneurosci.org However, this is followed by a depletion of the NSC pool, which ultimately results in a long-term suppression of neurogenesis. jneurosci.orgjneurosci.orgjneurosci.orgjneurosci.org This demonstrates the critical role of RBP-Jκ in balancing self-renewal and differentiation of NSCs. jneurosci.org

One of the key mechanisms by which RBP-Jκ maintains the NSC state is through the direct regulation of the transcription factor Sox2. jneurosci.orgjneurosci.org The Notch/RBP-Jκ signaling pathway is highly active in adult hippocampal NSCs and directly activates the Sox2 promoter. jneurosci.orgjneurosci.org Sox2 is itself crucial for NSC self-renewal, and its overexpression can rescue the self-renewal defects observed in RBP-Jκ-deficient NSCs. jneurosci.orgjneurosci.org

Furthermore, RBP-Jκ-mediated Notch signaling, through the activation of its target genes Hes1 and Hes5, represses the expression of proneural genes like Ascl1 (also known as Mash1) and Neurogenin. tum.deopenaccessjournals.com This repression prevents NSCs from exiting the cell cycle and committing to a neuronal fate. nih.gov Therefore, the RBP-Jκ-dependent pathway acts as a crucial switch that controls the intricate balance between NSC maintenance and the generation of new neurons.

Table 2: Effects of RBP-Jκ Inactivation on Neural Stem Cells

Time PointObservation in RBP-Jκ-deficient NSCsConsequence
Early Increased neuronal differentiation. jneurosci.orgjneurosci.orgTransient burst in neurogenesis. jneurosci.org
Early Increased proliferation of transit-amplifying cells. jneurosci.orgInitial increase in the number of new neurons. jneurosci.org
Late Depletion of the Sox2-positive NSC pool. jneurosci.orgjneurosci.orgjneurosci.orgSuppression of long-term neurogenesis. jneurosci.orgjneurosci.org
Late Impaired self-renewal capacity. jneurosci.orgjneurosci.orgLoss of the ability to sustain the generation of new neurons. jneurosci.org
Molecular Loss of Sox2 expression. jneurosci.orgjneurosci.orgCompromised stem cell identity and maintenance. jneurosci.org

Mesenchymal Progenitor Cell Proliferation and Differentiation

RBP-Jκ-dependent Notch signaling is a pivotal regulator of mesenchymal progenitor cell (MPC) behavior during skeletal development. nih.govnih.gov The pathway generally functions to maintain the pool of undifferentiated MPCs by promoting their proliferation while simultaneously suppressing their differentiation. nih.gov Studies using tissue-specific knockout mice have demonstrated that the loss of RBP-Jκ in limb progenitor cells leads to an acceleration of both chondrogenic (cartilage formation) and osteoblastic (bone formation) differentiation. biologists.com Conversely, sustained activation of Notch signaling in these cells, in an RBP-Jκ-dependent manner, potently inhibits their differentiation into cartilage and bone. nih.govbiologists.com This suggests that Notch signaling, through RBP-Jκ, acts as a general suppressor of MPC differentiation rather than directing lineage allocation towards a specific fate. nih.gov The Notch target gene Hes1 has been identified as a key mediator in this process, responsible for suppressing MPC differentiation. nih.gov

Osteoblast and Chondrocyte Differentiation

The role of RBP-Jκ is crucial and context-dependent in the differentiation of both osteoblasts and chondrocytes.

Osteoblast Differentiation: RBP-Jκ-mediated Notch signaling generally inhibits osteoblast differentiation, thereby promoting the maintenance of osteoprogenitors. jci.org This inhibition can occur through the suppression of key osteogenic regulators like Runx2 and by modulating other pathways such as Wnt/β-catenin signaling. oup.com In transgenic mouse models, the overexpression of the Notch intracellular domain (NICD) specifically in osteoblasts leads to an osteosclerotic (high bone mass) phenotype, indicating that Notch signaling enhances the replication of cells in the osteoblastic lineage while suppressing their maturation. oup.comclinandmedimages.org

Chondrocyte Differentiation: RBP-Jκ's role in chondrocyte differentiation is complex. During early skeletal development, RBP-Jκ-dependent Notch signaling in mesenchymal progenitor cells inhibits their commitment to the chondrocyte lineage, partly by suppressing the master chondrogenic transcription factor Sox9. pnas.orgmusculoskeletalkey.com However, in committed chondrocytes, the pathway's function shifts. Conditional inactivation of RBP-Jκ in chondroprogenitor cells leads to defects in endochondral ossification, the process by which most of the skeleton is formed from a cartilage template. pnas.org Specifically, RBP-Jκ-dependent Notch signaling in chondrocytes helps modulate the terminal stages of their differentiation, including matrix degradation and vascular invasion, through the induction of target genes like Hes1, which in turn can activate Mmp13 and Vegfa. pnas.org Studies have shown that the regulation of chondrocyte maturation is mediated solely through the RBP-Jκ-dependent pathway. nih.gov

Lymphocyte Development and Immune Cell Fate

RBP-Jκ is indispensable for critical cell fate decisions within the immune system, particularly in lymphocyte development. researchgate.net Its most prominent role is in dictating the T-cell versus B-cell lineage choice from a common lymphoid progenitor (CLP). doi.org

T-Cell Development: The development of T-cells in the thymus is strictly dependent on Notch1 signaling mediated by RBP-Jκ. researchgate.netdoi.org Inactivation of RBP-Jκ in hematopoietic progenitors completely blocks T-cell development at its earliest stage. doi.org This leads to the accumulation of B-cells in the thymus, an organ normally dedicated to T-cell maturation, highlighting that RBP-Jκ is essential for committing progenitors to the T-cell lineage. researchgate.netdoi.org

B-Cell Development: While essential for T-cell commitment, Notch signaling must be silenced for B-cell differentiation to proceed in the bone marrow. researchgate.net However, later in B-cell maturation, specifically in the spleen, RBP-Jκ-dependent Notch2 signaling becomes crucial for the cell fate decision between follicular (FoB) and marginal zone (MZ) B-cells. researchgate.netfrontiersin.org Conditional knockout of RBP-Jκ in the B-cell lineage results in a significant reduction in the number of MZ B-cells, indicating that this pathway is required for their development. frontiersin.orgfrontiersin.org

Table 1: Impact of RBP-Jκ Manipulation on Lymphocyte Development

LineageStage of DevelopmentResult of RBP-Jκ InactivationKey Notch ReceptorReference
T-CellEarly T-lineage commitment in thymusComplete block of T-cell development; accumulation of B-cells in thymusNotch1 researchgate.netdoi.org
B-CellFollicular vs. Marginal Zone B-cell fate in spleenSignificant reduction in Marginal Zone B-cells; modest increase in Follicular B-cellsNotch2 frontiersin.orgfrontiersin.org

Other Tissue-Specific Differentiation Processes

RBP-Jκ's influence extends to numerous other tissues, regulating the differentiation of various specialized cell types.

Epidermal and Keratinocyte Differentiation: In the skin, Notch signaling promotes the terminal differentiation of interfollicular epidermal cells (keratinocytes) and is crucial for hair follicle maturation. nih.govcapes.gov.br This process is mediated by canonical signaling via RBP-Jκ. nih.gov Deletion of RBP-Jκ in the epidermis results in phenotypes similar to those seen with broader Notch pathway inhibition, including epidermal hyperkeratinization and the formation of epidermal cysts. nih.govcapes.gov.br RBP-Jκ directly binds to the promoter of the p21 gene, a cell cycle inhibitor, to induce growth arrest, a prerequisite for differentiation. nih.govnih.govembopress.org This mechanism demonstrates a direct link between RBP-Jκ and the machinery controlling the keratinocyte cell cycle and differentiation program. nih.govcapes.gov.br

Club Cell Differentiation: RBP-Jκ is involved in the differentiation of club cells, which are secretory cells found in the lining of the small airways of the lungs. wikipedia.org

Pancreatic Acinar Cells: The role of RBP-Jκ in the development of the exocrine pancreas, particularly acinar cells, is complex and appears to involve both Notch-dependent and independent functions. biologists.com During embryonic development, RBP-Jκ is essential for preventing the premature differentiation of pancreatic progenitors and for proper acinar cell development. biologists.comresearchgate.net It forms a complex with the transcription factor PTF1a, which is central to promoting the acinar cell program. researchgate.netportlandpress.com However, studies in adult mice have shown that RBP-Jκ is dispensable for the homeostasis of mature acinar cells, though its loss can sensitize these cells to undergo acinar-to-ductal metaplasia, a process implicated in the initiation of pancreatic cancer. nih.govnih.gov

Embryonic Development and Organogenesis

RBP-Jκ is fundamentally important for the formation of multiple organ systems during embryogenesis. Global knockout of the RBP-Jκ gene in mice is embryonically lethal due to severe developmental abnormalities, particularly in the vascular system. oup.com

Skeletal System Development

The development of the entire skeletal system relies heavily on the precise, RBP-Jκ-mediated regulation of mesenchymal progenitor cells, chondrocytes, and osteoblasts as detailed previously. nih.govpnas.org By controlling the timing of differentiation, RBP-Jκ ensures the proper formation of cartilage templates and their subsequent replacement by bone during endochondral ossification. pnas.orgmusculoskeletalkey.com Disruption of RBP-Jκ-dependent signaling in limb progenitors leads to severe defects in skeletal patterning and growth, underscoring its essential role in orchestrating the cellular events that build the skeleton. nih.gov For instance, reduced Notch signaling via RBP-Jκ is required to overcome the repression of Sox9, allowing chondrogenesis to proceed. musculoskeletalkey.com

Cardiovascular Development

RBP-Jκ is critical for the proper formation of the heart and the vascular network. nih.govoup.com Its functions are diverse, affecting arterial specification, vessel maturation, and remodeling. jci.orgnih.gov

Artery Morphogenesis: RBP-Jκ-mediated Notch signaling is a key determinant of arterial identity. jci.orgnih.govnih.gov It promotes the differentiation of arterial endothelial cells while repressing venous cell fate. nih.gov The Notch pathway, through RBP-Jκ, is also essential for the differentiation of vascular smooth muscle cells (VSMCs) from neural crest cells, which is critical for the formation and maturation of the great arteries of the heart, such as the aorta and pulmonary artery. jci.orgnih.govjci.org

Vascular Remodeling: RBP-Jκ plays a crucial role in vascular remodeling, the process by which the primary vascular plexus is pruned and reorganized into a mature arterial and venous network. mdpi.comahajournals.orgportlandpress.com In the adult heart, inhibition of RBP-Jκ in endothelial cells leads to increased blood vessel density and aberrant vascular remodeling, which can contribute to cardiac hypertrophy and heart failure. ahajournals.orgahajournals.orgnih.gov This highlights an essential role for RBP-Jκ in repressing angiogenesis and maintaining vascular homeostasis in the adult heart. ahajournals.orgnih.gov Furthermore, RBP-Jκ is essential for maintaining the health of heart valves; its deletion in aortic valve endothelium can trigger degenerative valve disease. scielo.br

Table 2: RBP-Jκ Function in Cardiovascular Development

Cardiovascular ProcessSpecific Role of RBP-JκKey Downstream Effectors/Interacting PathwaysReference
Artery MorphogenesisPromotes arterial endothelial cell identity; essential for VSMC differentiation from neural crestHes, Hey, Hrt family genes jci.orgnih.govjci.org
Vascular RemodelingRepresses angiogenesis in the adult heart; maintains heart valve homeostasisVEGFR2, TGF-β1 ahajournals.orgahajournals.orgscielo.br
Coronary Vessel DevelopmentRegulates coronary smooth muscle differentiation from epicardium-derived cellsTGF-β signaling scielo.br

Nervous System Patterning

RBP-Jκ is integral to the intricate process of nervous system patterning, ensuring the correct formation and diversification of neural cell types. Its function is critically linked to the Notch signaling pathway, which controls the balance between neural progenitor proliferation and differentiation. uq.edu.auplos.org In the developing forebrain, for instance, RBP-Jκ-mediated Notch signaling is essential for maintaining the pool of neural stem cells (NSCs). nih.gov Conditional inactivation of RBP-Jκ in adult hippocampal NSCs leads to their premature differentiation into neurons and a subsequent depletion of the stem cell pool. nih.gov This highlights its role in the long-term maintenance of NSCs. nih.gov

Furthermore, research indicates that RBP-Jκ directly regulates the expression of key transcription factors involved in neurogenesis, such as Sox2. nih.gov Activated Notch and RBP-Jκ are found to be enriched on the Sox2 promoter in adult hippocampal NSCs, identifying Sox2 as a direct target. nih.gov In the developing striatum, the mosaic arrangement of patch and matrix compartments is also coordinated by Notch signaling, with RBP-Jκ acting as the intracellular mediator. uq.edu.auelifesciences.org Null mutants for RBP-Jκ exhibit more severe defects in forebrain neurogenesis than Notch1 null mutants, suggesting a crucial and potentially broader role for RBP-Jκ in this process. uq.edu.auelifesciences.org Studies on enteric nervous system (ENS) neurospheres have shown that inhibiting the Notch pathway, through knockdown of RBP-Jκ, reduces progenitor cell proliferation and increases neuronal differentiation. plos.org

Hair Follicle Maturation

The development and maturation of hair follicles are dependent on precise epithelial-mesenchymal interactions, where RBP-Jκ plays a critical role. capes.gov.br It is a key component in the control of hair follicle cell fate by the underlying mesenchyme. nih.gov Deletion of the RBP-Jκ gene specifically in the mesenchymal compartment leads to defects in hair follicle differentiation. capes.gov.br This has been attributed to an intrinsic defect in the dermal papilla cells. capes.gov.br

A key finding is the identification of a CSL–Wnt5a–FoxN1 regulatory axis. capes.gov.br RBP-Jκ (CSL) directly controls the expression of Wnt5a, a gene specifically expressed in the dermal papilla. capes.gov.br In turn, the RBP-Jκ/Wnt5a pathway influences the expression of the transcription factor FoxN1 in the keratinocyte compartment. capes.gov.br FoxN1 is a crucial regulator of hair follicle keratinocyte differentiation. capes.gov.br Consequently, the absence of RBP-Jκ in the mesenchyme leads to compromised FoxN1 expression and defective hair follicle maturation. capes.gov.br Furthermore, RBP-Jκ signaling is essential for regulating the fate of hair follicular stem cells located in the bulge region, preventing their aberrant differentiation into epidermal progenitors. capes.gov.brfrontiersin.org

Somitogenesis

Somitogenesis, the process of forming segmented blocks of paraxial mesoderm that give rise to vertebrae, ribs, and skeletal muscle, is critically dependent on the segmentation clock, a molecular oscillator. RBP-Jκ, as the effector of Notch signaling, is an indispensable component of this clock. frontiersin.orgresearchgate.net The rhythmic and periodic formation of somites is governed by the oscillatory expression of "clock genes" in the presomitic mesoderm (PSM). frontiersin.orgresearchgate.net

Mutant mice lacking RBP-Jκ exhibit early embryonic lethality and severe defects in somitogenesis, with only a few cervical somites forming. frontiersin.org This demonstrates the absolute requirement of RBP-Jκ for this process. frontiersin.orgnih.gov Notch activity, mediated by RBP-Jκ, is essential for synchronizing the oscillations of clock genes between neighboring cells in the PSM. frontiersin.orgresearchgate.net The interaction between Notch signaling and other pathways, such as Wnt and FGF, is crucial for the proper functioning of the "Clock and Wavefront model," which explains how the periodic signal of the clock is translated into the spatial pattern of somites. frontiersin.org While the core oscillator may be initiated independently, RBP-Jκ-dependent Notch signaling is required to maintain and synchronize the oscillations necessary for the correct segmentation of the body axis. uni-heidelberg.de

Cellular Homeostasis and Stress Response

Cell Proliferation and Apoptosis Modulation

RBP-Jκ exerts significant control over cell proliferation and apoptosis, fundamental processes for tissue homeostasis. Its role is context-dependent, acting as either a promoter or inhibitor of these processes, largely through its function in the Notch signaling pathway. uniprot.orgaacrjournals.orgfrontiersin.org Aberrant Notch signaling, and consequently RBP-Jκ activity, is implicated in various cancers by promoting cell proliferation and inhibiting apoptosis. researchgate.net

In some cellular contexts, activation of RBP-Jκ-dependent Notch signaling can protect cells from drug-induced apoptosis. researchgate.net For example, in MCF 10A cells, this activation prevents the induction of the pro-apoptotic p53 target genes Puma and Noxa. researchgate.net Conversely, in hepatocellular carcinoma (HCC), the protein RBP-J-interacting and tubulin-associated (RITA) can induce apoptosis and cell cycle arrest by promoting the nuclear export of RBP-Jκ, thereby downregulating Notch-mediated transcription. nih.gov Overexpression of RITA in HCC cells leads to an increase in p53 and Fbxw7 protein expression and a decrease in cyclins D1 and E, and CDK2, resulting in G0/G1 cell cycle arrest and apoptosis. nih.gov In pancreatic cancer, down-regulation of Notch-1, which signals through RBP-Jκ, leads to cell growth inhibition and apoptosis, partly through the inactivation of NF-κB. aacrjournals.org Viral proteins, such as Epstein-Barr virus's EBNA-3C, can interact with RBP-Jκ and modulate cellular machinery to promote proliferation and evade apoptosis. frontiersin.org

Cellular ContextEffect of RBP-Jκ/Notch ActivationKey Interacting FactorsOutcome
Breast Epithelial Cells (MCF 10A)Anti-apoptoticp53, Puma, NoxaProtection from drug-induced apoptosis researchgate.net
Hepatocellular Carcinoma (HCC)Pro-proliferative / Anti-apoptoticRITA, p53, Fbxw7, Cyclin D1/E, CDK2RITA overexpression leads to cell cycle arrest and apoptosis nih.gov
Pancreatic CancerPro-proliferative / Anti-apoptoticNF-κBInhibition of Notch-1/RBP-Jκ induces apoptosis aacrjournals.org
Intestinal CryptsPro-proliferativeAtoh1, Olfm4Maintains stem cell population and inhibits secretory cell differentiation researchgate.netuni-heidelberg.de
Gammaherpesvirus InfectionPro-proliferative / Anti-apoptoticEBNA-3C, p53Viral-mediated modulation of cell cycle and apoptosis frontiersin.org

Hypoxia Response Mechanisms (e.g., COX4I2 Activation)

RBP-Jκ is involved in cellular adaptation to low oxygen levels (hypoxia). It plays a key role in the oxygen-dependent regulation of the COX4I2 gene, which encodes an isoform of a subunit of cytochrome c oxidase (COX), the terminal enzyme of the electron transport chain. nih.govnih.govresearchgate.net The expression of COX4I2 is induced under moderate hypoxia (e.g., 4% oxygen). uniprot.orgnih.gov

This regulation is mediated through a conserved oxygen-responsive element (ORE) in the COX4I2 promoter. nih.govresearchgate.net RBP-Jκ binds to this ORE and, in concert with other transcription factors, modulates gene expression based on oxygen availability. nih.govresearchgate.netresearchgate.net Specifically, under hypoxic conditions, RBP-Jκ and coiled-coil-helix-coiled-coil-helix domain 2 (CHCHD2) act as transcriptional activators of COX4I2. nih.govnih.govresearchgate.net In contrast, another protein, CXXC finger protein 5 (CXXC5), functions as an inhibitor at the same ORE. nih.govnih.govresearchgate.net The interplay between these activating and inhibiting factors on the RBP-Jκ binding site allows for a fine-tuned response to changes in cellular oxygen tension, which can optimize the activity of the COX enzyme to meet altered metabolic demands. nih.govmdpi.com

FactorFunction at COX4I2 OREActivity under Hypoxia (4% O₂)
RBP-Jκ Transcriptional ActivatorIncreased Activation
CHCHD2 Transcriptional ActivatorIncreased Activation
CXXC5 Transcriptional InhibitorRepressive function

Regulation of Phagocyte Oxidative Burst in Bacterial Infection

RBP-Jκ contributes to the host's immune response by regulating the oxidative burst in phagocytes, a critical mechanism for killing invading pathogens. The oxidative burst involves the rapid production of reactive oxygen species (ROS) by the NADPH oxidase complex. nih.gov Interestingly, RBP-Jκ functions as a negative regulator of this process. uniprot.orgglygen.org It represses the transcription of subunits of the NADPH oxidase enzyme. uniprot.orgglygen.org This suggests that by controlling the expression of these key components, RBP-Jκ can modulate the intensity and duration of the oxidative burst in response to bacterial infection, potentially preventing excessive tissue damage that can result from a prolonged or overly robust inflammatory response. uniprot.orgglygen.org

Rbp Jkappa in Molecular Pathogenesis

Mechanisms in Developmental Anomalies

The precise regulation of RBP-Jκ activity is crucial for normal embryonic development. Disruptions in its function, particularly its ability to bind DNA, can lead to severe developmental abnormalities.

Adams-Oliver Syndrome (Molecular Basis of Impaired DNA Binding)

Adams-Oliver Syndrome (AOS) is a rare congenital disorder characterized by aplasia cutis congenita (congenital absence of skin, primarily on the scalp) and terminal transverse limb defects. ijbs.com Genetic studies have identified mutations in the RBPJ gene as a cause of AOS. ijbs.com These mutations are often missense variants that directly impact the DNA-binding domain of the RBP-Jκ protein. researchgate.net

Functional assays have confirmed that these AOS-associated RBP-Jκ variants exhibit impaired DNA binding affinity. ijbs.com This compromised ability to bind to the promoter regions of Notch target genes, such as HES1, disrupts the normal transcriptional regulation of the pathway. researchgate.net While the mutated RBP-Jκ protein's ability to bind to the Notch co-activator (NICD) and co-repressors may remain intact, its failure to anchor to DNA leads to a dominant-negative effect. These mutant proteins can sequester essential cofactors away from wild-type RBP-Jκ, further dysregulating Notch target gene expression. spandidos-publications.com This disruption of developmental signaling pathways, particularly in the vasculature, is thought to underlie the clinical manifestations of AOS. researchgate.nettandfonline.com

Gene Associated Disorder Molecular Consequence of Mutation Reference
RBPJAdams-Oliver SyndromeImpaired DNA binding of the RBP-Jκ protein, leading to dysregulation of Notch target genes. ijbs.com

Molecular Mechanisms of Oncogenesis

Beyond its role in development, RBP-Jκ is a key player in the molecular mechanisms of cancer. Its function as a transcriptional regulator can be hijacked by cancer cells to promote their growth, survival, and spread.

RBP-Jκ as a Transcriptional Regulator in Cancer Progression

RBP-Jκ sits (B43327) at the crossroads of the canonical Notch signaling pathway, which is frequently dysregulated in various human tumors. nih.govbiologists.com As the primary transcriptional mediator of this pathway, RBP-Jκ's activity is intricately linked to oncogenesis. plos.org When the Notch pathway is aberrantly activated in cancer, the released NICD interacts with RBP-Jκ, converting it into a potent transcriptional activator of genes that drive cancer progression. spandidos-publications.comnih.govmdpi.com These target genes are often involved in critical cellular processes such as proliferation, survival, and epithelial-mesenchymal transition (EMT), a process that allows cancer cells to become motile and invasive.

Interestingly, some studies have shown that in certain contexts, loss of RBP-Jκ can also promote tumor growth, suggesting a complex and context-dependent role in cancer. plos.org This may be due to RBP-Jκ's ability to act as a repressor in the absence of Notch signaling, thereby holding oncogenic genes in check.

Involvement in Hematological Malignancies (e.g., T-Lymphoblastic Leukemia, B-Cell Lymphomas)

The role of aberrant Notch signaling and, by extension, RBP-Jκ in hematological malignancies is well-established, particularly in T-cell acute lymphoblastic leukemia (T-ALL). Activating mutations in the NOTCH1 gene are found in over 50% of T-ALL cases, leading to constitutive activation of the pathway and RBP-Jκ-mediated transcription of target genes that promote leukemic cell survival and proliferation. mdpi.com

In B-cell lymphomas, the Notch2-RBP-Jκ pathway has been shown to be important. For instance, in some B-cell leukemias, Notch2 and RBP-Jκ cooperate to up-regulate the expression of CD23a. nih.gov The essential role of RBP-Jκ in mediating these oncogenic signals makes it a potential therapeutic target in these malignancies.

Roles in Solid Tumors (e.g., Breast Cancer, Colon Cancer, Hepatocellular Carcinoma, Lung Cancer, Ovarian Cancer, Melanoma, Malignant Glioma, Rhabdomyosarcoma)

RBP-Jκ plays a significant role in the progression of a wide array of solid tumors by regulating key aspects of cancer cell biology.

Breast Cancer: In breast cancer, particularly the aggressive triple-negative subtype, Notch signaling is often activated. gumed.edu.pl RBP-Jκ-dependent signaling can promote the survival of breast cancer cells by suppressing apoptosis. mdpi.com Furthermore, silencing of RBP-Jκ, in combination with the loss of the tumor suppressor p53, can induce a senescent phenotype in cancer-associated fibroblasts, highlighting its role in the tumor microenvironment. spandidos-publications.com

Colon Cancer: Elevated expression of RBP-Jκ is observed in colon cancer tissues and is associated with poor prognosis, including increased invasion and metastasis. nih.govbiologists.com RBP-Jκ promotes colon cancer cell metastasis, in part by upregulating the chemokine CXCL11. dovepress.com Blocking RBP-Jκ function has been shown to inhibit the proliferation of colon cancer cells. oup.com

Hepatocellular Carcinoma (HCC): Overexpression of RBP-Jκ and its downstream target Hes1 is a feature of HCC. plos.org The RBP-Jκ-mediated Notch pathway is implicated in promoting the proliferation and self-renewal of HCC cells. ijbs.comresearchgate.net In some instances, the NICD/RBP-Jκ complex directly targets the promoters of stemness factors like SOX2 and NANOG. ijbs.comresearchgate.net

Lung Cancer: Increased expression of RBP-Jκ has been found in lung cancer, and its inhibition significantly curtails the proliferation of lung cancer cells. tandfonline.combiologists.com This suggests that RBP-Jκ is a crucial factor for the growth of lung tumors. nih.gov

Ovarian Cancer: The Notch signaling pathway, with RBP-Jκ as its key effector, is implicated in ovarian cancer. jci.org For example, the NICD3/RBP-Jκ complex can regulate the expression of long non-coding RNAs, such as TUG1, which in turn contributes to the malignant proliferation of ovarian cancer cells. nih.gov

Melanoma: In melanoma, Notch signaling can promote tumor progression. nih.gov The interaction between melanoma cells and surrounding keratinocytes can activate Notch signaling in an RBP-Jκ-dependent manner, leading to the expression of microRNAs that enhance invasion. mdpi.com

Malignant Glioma: In glioblastoma, a highly aggressive brain tumor, the Notch2/RBP-Jκ pathway is often active. nih.gov RBP-Jκ can transactivate the gene for Tenascin-C (TNC), a protein that promotes glioma cell migration and invasion. nih.govaacrjournals.org Blocking RBP-Jκ has been shown to reduce TNC levels and decrease cell migration. nih.gov

Rhabdomyosarcoma (RMS): The Notch pathway is upregulated in RMS, and RBP-Jκ plays a critical role in the growth of these tumors. plos.orgnih.gov Inhibition of RBP-Jκ has been shown to decrease the proliferation of RMS cells and inhibit tumor growth in preclinical models, making it a potential therapeutic target for this pediatric cancer. plos.orggumed.edu.plnih.gov

Cancer Type Role of RBP-Jκ Key Molecular Mechanisms References
Breast Cancer Promotes cell survivalSuppression of apoptosis, regulation of tumor microenvironment. spandidos-publications.commdpi.com
Colon Cancer Promotes metastasis and proliferationUpregulation of CXCL11, regulation of cell proliferation pathways. nih.govbiologists.comdovepress.comoup.com
Hepatocellular Carcinoma Promotes proliferation and stemnessTranscriptional activation of stemness factors like SOX2 and NANOG. ijbs.complos.orgresearchgate.net
Lung Cancer Promotes cell proliferationEssential for tumor growth. tandfonline.combiologists.comnih.gov
Ovarian Cancer Promotes malignant proliferationRegulation of long non-coding RNAs (e.g., TUG1). jci.orgnih.gov
Melanoma Promotes invasionRegulation of pro-invasive microRNAs. nih.govmdpi.com
Malignant Glioma Promotes migration and invasionTranscriptional activation of Tenascin-C (TNC). nih.govaacrjournals.org
Rhabdomyosarcoma Promotes tumor growthRegulation of cell proliferation. plos.orggumed.edu.plnih.gov

Interaction with Tumor Suppressor Pathways (e.g., p53 Repression)

The Recombination signal binding protein for immunoglobulin kappa J region (RBP-Jκ), a central mediator of the Notch signaling pathway, plays a significant role in tumorigenesis through its interaction with tumor suppressor pathways, most notably by repressing the p53 tumor suppressor protein. nih.govmdpi.com Research has demonstrated that RBP-Jκ can directly bind to the promoter region of the TP53 gene, which encodes the p53 protein, and actively repress its transcription. nih.govnih.gov This interaction is not static but occurs in a cell cycle-dependent manner, suggesting a role for RBP-Jκ in modulating p53 levels as cells progress through different phases of the cell cycle. nih.gov

The repression of p53 by RBP-Jκ is a critical mechanism by which aberrant Notch signaling can contribute to cancer. nih.gov The p53 protein is a cornerstone of genomic stability, orchestrating cellular responses to various stressors, including DNA damage, by inducing cell cycle arrest, apoptosis, or senescence. nih.govmdpi.com By suppressing p53 expression, RBP-Jκ can effectively dismantle this crucial checkpoint, allowing cells with genomic abnormalities to proliferate, a hallmark of cancer development. nih.gov This negative regulation of TP53 transcription by RBP-Jκ has been observed in various cancer contexts. nih.gov For instance, in Merkel cell carcinoma, the microRNA miR-375, shuttled via exosomes, has been shown to induce the polarization of fibroblasts into cancer-associated fibroblasts by downregulating both RBPJ and p53. akoyabio.com Furthermore, studies have indicated that the tumor-suppressive function of the Notch pathway in the brain is linked to its regulation of p53, where the simultaneous inactivation of RBP-Jκ and p53 leads to the formation of forebrain tumors in mice. researchgate.net

Contribution to Epithelial-Mesenchymal Transition (EMT) in Cancer

RBP-Jκ is a key player in the process of Epithelial-Mesenchymal Transition (EMT), a cellular program implicated in cancer progression, invasion, and metastasis. tandfonline.comnih.gov EMT involves the transdifferentiation of polarized epithelial cells into motile mesenchymal cells, which lose cell-cell adhesion and acquire migratory and invasive properties. tandfonline.com RBP-Jκ's role in EMT is primarily mediated through its function as the main transcriptional effector of the Notch signaling pathway, which is a known driver of EMT in various cancers. tandfonline.commdpi.com

Activation of the Notch pathway leads to the formation of a transcriptional complex involving the Notch intracellular domain (NICD), RBP-Jκ, and co-activators like the Mastermind-like (MAML) family, which then activates the transcription of target genes that promote EMT. mdpi.comresearchgate.net Research in tongue squamous cell carcinoma has shown that Notch1 signaling regulates the expression of EMT-associated genes through the transcriptional regulator RBP-Jκ. nih.govmdpi.com Knockdown of RBP-Jκ can suppress the invasion of cancer cells by blocking the Notch signaling pathway. tandfonline.com

Furthermore, RBP-Jκ is implicated in the proneural-mesenchymal transition (PMT) in glioblastoma, where its knockdown inhibits invasion and stemness, partly through the IL-6-STAT3 pathway. nih.gov In colorectal cancer, RBP-Jκ-mediated transcription is essential for tumor invasion. aacrjournals.org The transcription factor PRRX1, a regulator of EMT, promotes this process through the Notch signaling pathway, and the absence of RBPJ can inhibit the invasion of PRRX1-expressing cells. tandfonline.com These findings underscore the critical contribution of RBP-Jκ to the acquisition of an invasive, mesenchymal phenotype in cancer cells, making it a significant factor in tumor metastasis. tandfonline.commdpi.com

RBP-Jκ in Viral Pathogenesis

Epstein-Barr Virus (EBV) Oncoprotein Interactions (e.g., EBNA2, EBNA3)

RBP-Jκ is a central cellular factor commandeered by Epstein-Barr Virus (EBV) to establish and maintain latent infection and drive the proliferation of infected B-cells. pnas.orgmdpi.com This interaction is primarily mediated by the viral oncoproteins EBV Nuclear Antigen 2 (EBNA2) and the EBNA3 family (EBNA3A, EBNA3B, and EBNA3C). pnas.orgportlandpress.com EBNA2, an essential protein for B-cell transformation, functions as a transcriptional activator but does not bind to DNA directly. portlandpress.combmj.com Instead, it is tethered to the promoters of specific viral and cellular genes, such as LMP1, LMP2, and the cellular oncogene c-Myc, through its association with RBP-Jκ. pnas.orgbmj.com This EBNA2-RBP-Jκ complex mimics the activity of a constitutively active Notch signaling pathway, driving the expression of genes crucial for cell growth and survival. asm.org

The EBNA3 proteins also interact with RBP-Jκ, but their role is often antagonistic to that of EBNA2. mdpi.combmj.com EBNA3A, EBNA3B, and EBNA3C all bind to RBP-Jκ, and this interaction is critical for their function. pnas.orgmdpi.com They compete with EBNA2 for binding to RBP-Jκ, often leading to the repression of EBNA2-activated transcription. pnas.orgportlandpress.comoup.com This competitive binding provides a mechanism for modulating the expression levels of key genes during latent infection. oup.com For example, EBNA3A and EBNA3C can repress the EBV C promoter (Cp), which is activated by EBNA2. pnas.orgbmj.com

The interaction is complex, as EBNA2 and the EBNA3 proteins appear to bind to different domains on RBP-Jκ, yet their binding is mutually exclusive. oup.complos.org The N-terminal domains of EBNA3A, EBNA3B, and EBNA3C are responsible for this interaction. mdpi.com Genetic studies have demonstrated that the interaction of both EBNA3A and EBNA3C with RBP-Jκ is essential for the continuous proliferation of EBV-infected lymphoblastoid cell lines (LCLs). plos.orgfrontiersin.org This highlights the intricate regulatory network established by EBV oncoproteins, with RBP-Jκ acting as a pivotal hub to control viral and cellular gene expression programs that underpin EBV-associated pathogenesis.

Kaposi's Sarcoma-associated Herpesvirus (KSHV) Interactions

In the context of Kaposi's Sarcoma-associated Herpesvirus (KSHV), another gammaherpesvirus, RBP-Jκ plays a dual and critical role in regulating the switch between the latent and lytic phases of the viral life cycle. frontiersin.orgresearchgate.net This regulation is orchestrated through RBP-Jκ's interactions with two key viral proteins: the Replication and Transcription Activator (RTA) and the Latency-Associated Nuclear Antigen (LANA). frontiersin.orgnih.gov

RTA is the master switch that initiates the lytic replication cascade. unl.edupnas.org To activate the expression of numerous downstream lytic genes, RTA interacts with RBP-Jκ. frontiersin.orgasm.org The KSHV genome contains a multitude of RBP-Jκ binding sites, and the RTA-RBP-Jκ complex can bind to these sites, converting RBP-Jκ from a transcriptional repressor into an activator. pnas.orgfrontiersin.org This interaction is essential for lytic reactivation; in the absence of RBP-Jκ, the reactivation of lytic gene expression and the production of new virions are severely inhibited. pnas.org

Conversely, LANA is the key protein required for maintaining KSHV latency. nih.gov LANA establishes and preserves the latent state in part by repressing RTA expression. nih.gov It achieves this by interacting with RBP-Jκ and targeting it to the RTA promoter, thereby inhibiting its activity. nih.gov This creates a competitive balance where LANA and RTA vie for interaction with RBP-Jκ to control the viral life cycle. frontiersin.orgnih.gov During latency, the LANA-RBP-Jκ interaction dominates, suppressing lytic replication. nih.gov For the lytic cycle to commence, this repression must be overcome, allowing the RTA-RBP-Jκ complex to form and drive viral gene expression. frontiersin.orgmedscape.com This intricate interplay positions RBP-Jκ as a central molecular switch that KSHV manipulates to toggle between latent persistence and active replication. frontiersin.org

Other Molecular Disease Contexts (e.g., Brain Arteriovenous Malformation)

Beyond its role in cancer and viral pathogenesis, RBP-Jκ is critically involved in the molecular pathogenesis of other diseases, notably brain arteriovenous malformations (bAVMs). frontiersin.orgahajournals.org AVMs are abnormal, tangled connections between arteries and veins in the brain that bypass the capillary system, leading to a high risk of hemorrhage and neurological damage. frontiersin.orgmdpi.com

Studies using mouse models have provided compelling evidence for the essential role of RBP-Jκ, as the primary effector of Notch signaling, in maintaining cerebrovascular integrity. frontiersin.orgahajournals.org Endothelial-specific deletion of the Rbpj gene during embryonic development or from birth results in the formation of bAVMs, characterized by abnormal arteriovenous shunting and enlarged, tortuous vessels. frontiersin.orgahajournals.org Similarly, deficiency of RBP-Jκ in pericytes, the contractile cells that wrap around capillaries, also leads to severe vascular malformations, including capillary enlargement and the development of AVM-like lesions in the brain. researchgate.netjci.org

The loss of RBP-Jκ in brain endothelial cells leads to impaired vascular remodeling. ahajournals.org This includes changes in endothelial cell shape, increased endothelial cell density, and altered basement membrane dynamics. ahajournals.org Mechanistically, Rbpj deficiency has been shown to disrupt the activity of small GTPases like Cdc42 and the Apelin signaling pathway, which are crucial for cerebrovascular development and homeostasis. ahajournals.org These findings highlight a critical, non-redundant function for RBP-Jκ-mediated Notch signaling in preventing the formation of bAVMs by ensuring proper vascular development and remodeling in the brain. frontiersin.orgahajournals.org

Compound and Protein Table

NameTypeFunction/Role in Context
RBP-Jκ (RBPJ, CSL) Protein (Transcription Factor)Central mediator of Notch signaling; represses p53, promotes EMT, interacts with viral oncoproteins, maintains vascular integrity.
p53 (TP53) Protein (Tumor Suppressor)Induces cell cycle arrest/apoptosis; transcriptionally repressed by RBP-Jκ.
Notch1 Protein (Receptor)Transmembrane receptor; its activation leads to RBP-Jκ-mediated transcription.
NICD (Notch Intracellular Domain) Protein (Co-activator)Released upon Notch activation; forms a complex with RBP-Jκ to activate target genes.
MAML (Mastermind-like) Protein (Co-activator)Part of the Notch/RBP-Jκ transcriptional activation complex.
PRRX1 Protein (Transcription Factor)Promotes EMT through the Notch signaling pathway.
EBNA2 Viral Protein (EBV)Oncoprotein that activates transcription by binding to RBP-Jκ.
EBNA3A, EBNA3B, EBNA3C Viral Proteins (EBV)Oncoproteins that compete with EBNA2 for RBP-Jκ binding, modulating transcription.
LMP1, LMP2 Viral Proteins (EBV)Latent membrane proteins whose expression is regulated by the EBNA2/RBP-Jκ complex.
RTA (ORF50) Viral Protein (KSHV)Lytic switch protein that activates lytic gene expression through interaction with RBP-Jκ.
LANA (ORF73) Viral Protein (KSHV)Latency-associated nuclear antigen that maintains latency by repressing RTA via RBP-Jκ.
Cdc42 Protein (Small GTPase)Regulates cellular functions in brain endothelial cells; activity is affected by Rbpj deficiency.
Apelin Protein (Signaling Molecule)Involved in cerebrovascular development; its signaling is linked to Rbpj function.
SMAD4 Protein (Transcription Factor)Component of TGF-β signaling; its deletion is associated with NOTCH defects and AVMs.
ALK1 (ACVRL1) Protein (Receptor)TGF-β family receptor; mutations are linked to AVMs and NOTCH signaling defects.

Advanced Research Methodologies and Future Directions in Rbp Jkappa Studies

Biochemical and Biophysical Approaches

Biochemical and biophysical techniques are fundamental to dissecting the molecular interactions and structural characteristics of RBP-Jkappa. These methods provide insights into how RBP-Jkappa binds DNA, interacts with other proteins, and adopts specific conformations.

In Vitro DNA Binding Assays (e.g., Electrophoretic Mobility Shift Assays)

In vitro DNA binding assays, such as Electrophoretic Mobility Shift Assays (EMSA), are widely used to study the direct interaction between RBP-Jkappa protein and its target DNA sequences. EMSA involves incubating a labeled DNA probe containing a putative RBP-Jkappa binding site with purified this compound or nuclear extracts. asm.orgnih.govembopress.org The formation of a protein-DNA complex results in a slower migration of the labeled DNA probe through a non-denaturing gel, creating a "shifted" band compared to the free DNA probe. nih.govembopress.org

Studies using EMSA have confirmed that RBP-Jkappa is a sequence-specific DNA binding protein, recognizing a consensus sequence often described as (C/T)GTGGGAA. nih.govresearchgate.net For example, EMSA experiments have shown specific shifted bands representing RBP-Jkappa binding to probes derived from known RBP-Jkappa target genes like HES-1 and the EBV terminal protein 1 (TP1) gene promoter. embopress.orgresearchgate.net Supershift assays, which involve adding an antibody against RBP-Jkappa to the binding reaction, can further confirm the presence of RBP-Jkappa in the protein-DNA complex, resulting in an even slower migrating band. researchgate.net

EMSA has also been instrumental in demonstrating the formation of ternary complexes involving RBP-Jkappa, DNA, and interacting partners like viral proteins or the Notch intracellular domain. asm.orgnih.gov For instance, EMSA has been used to show that the Kaposi's sarcoma-associated herpesvirus (KSHV) lytic switch protein RTA can form a trimeric complex with RBP-Jkappa and the RBP-Jkappa binding site in the viral Mta promoter. asm.org

Data from EMSA experiments can be presented in tables detailing the probes used, the proteins incubated, and the observed binding outcomes (e.g., shifted band presence, supershift).

Probe Sequence (Example)Protein(s) IncubatedShifted Band ObservedSupershift with Anti-RBP-Jkappa Antibody
RBP-Jkappa ConsensusRBP-Jkappa (purified)YesYes
HES-1 PromoterNuclear ExtractYesYes
KSHV Mta PromoterRBP-Jkappa + RTAYes (Ternary Complex)Not Applicable (Antibody specific to RBP-Jkappa or RTA would be used)

Protein-Protein Interaction Mapping (e.g., Yeast Two-Hybrid Screens)

Mapping the protein-protein interaction network of RBP-Jkappa is crucial for understanding its diverse roles in transcriptional regulation and signaling pathways. Techniques like Yeast Two-Hybrid (Y2H) screens are powerful tools for identifying binary interactions between RBP-Jkappa and other proteins. nih.govnih.govdkfz.de

In a typical Y2H system, RBP-Jkappa is fused to a DNA-binding domain (bait), and a library of potential interacting proteins is fused to an activation domain (prey). nih.govdkfz.de If RBP-Jkappa interacts with a prey protein, the DNA-binding and activation domains are brought into proximity, reconstituting a functional transcription factor that activates a reporter gene, allowing for the selection of interacting partners. nih.govdkfz.de

Y2H screens have successfully identified several proteins that interact with RBP-Jkappa, including components of corepressor complexes like SHARP (SMRT and HDAC associated repressor protein) and CIR (CBF1-interacting corepressor), as well as viral proteins such as Epstein-Barr virus nuclear antigen 2 (EBNA2) and KSHV RTA. nih.govembopress.orgasm.orgimrpress.com These interactions are critical for RBP-Jkappa's function as either a repressor or an activator, depending on the cellular context and the presence of signaling molecules like NICD. nih.govasm.orgnih.gov

Data from Y2H screens can be summarized in tables listing identified interacting proteins and the domains involved in the interaction.

Interacting ProteinRBP-Jkappa Interacting DomainPrey Protein Interacting DomainIdentified By
SHARPN-terminal domainYeast Two-Hybrid Screen nih.govembopress.org
CIRYeast Two-Hybrid Screen embopress.org
EBNA2Yeast Two-Hybrid Screen asm.org
KSHV RTAYeast Two-Hybrid Screen imrpress.com

Structural Elucidation Techniques (e.g., X-ray Crystallography of RBP-Jkappa Complexes)

Determining the three-dimensional structure of RBP-Jkappa, alone or in complex with DNA and interacting proteins, provides invaluable insights into the molecular basis of its function. X-ray crystallography is a primary technique used for structural elucidation of proteins and protein complexes. springernature.comnih.gov

X-ray crystallography involves obtaining high-quality crystals of the protein or complex of interest, diffracting X-rays through the crystal, and analyzing the resulting diffraction pattern to reconstruct the electron density map and determine the atomic coordinates. springernature.com

Structural studies of RBP-Jkappa, particularly in complex with its DNA binding site and the Notch intracellular domain or corepressors, have revealed how RBP-Jkappa recognizes DNA and how interacting proteins modulate its conformation and activity. researchgate.netosti.gov These structures provide a framework for understanding the mechanisms of transcriptional repression and activation mediated by RBP-Jkappa and can guide the design of molecules that modulate RBP-Jkappa activity. osti.gov

Data from X-ray crystallography studies include the determined protein structure, details of protein-DNA and protein-protein interfaces, and insights into conformational changes upon complex formation.

Structure SolvedResolution (Å)Key FindingsPDB ID (Example)
RBP-Jkappa-DNA ComplexDetails of DNA recognition sequence binding. researchgate.net
RBP-Jkappa-NICD-DNA ComplexHow NICD interacts with RBP-Jkappa and DNA to form the Notch activation complex.
RBP-Jkappa-Corepressor-DNA ComplexHow corepressors interact with RBP-Jkappa to mediate repression. osti.gov

Genomic and Epigenomic Profiling

Genomic and epigenomic approaches allow for the genome-wide analysis of RBP-Jkappa binding sites, associated histone modifications, and the transcriptional consequences of RBP-Jkappa activity.

Chromatin Immunoprecipitation (ChIP-seq) for RBP-Jkappa Binding Sites and Histone Modifications

Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique for identifying the genomic locations where RBP-Jkappa binds to DNA in living cells. oup.comnih.govd-nb.info The method involves crosslinking proteins to DNA, shearing the chromatin, and using an antibody specific to RBP-Jkappa to immunoprecipitate DNA fragments bound by RBP-Jkappa. nih.govd-nb.info The immunoprecipitated DNA is then sequenced, and the sequences are mapped back to the genome to identify RBP-Jkappa binding sites (peaks). nih.govd-nb.info

ChIP-seq studies have revealed that RBP-Jkappa binds to thousands of sites across the genome, often located in promoter and enhancer regions. oup.comnih.gov These studies have also shown that RBP-Jkappa binding can be dynamic and influenced by Notch signaling activity. oup.combiorxiv.org For instance, Notch activation can lead to increased RBP-Jkappa binding at certain genomic loci. oup.combiorxiv.org

Furthermore, ChIP-seq can be used to profile histone modifications at RBP-Jkappa binding sites. Histone modifications, such as acetylation (e.g., H3K27ac) and methylation (e.g., H3K4me1, H3K4me3, H3K9me3, H3K27me3), are epigenetic marks that correlate with transcriptional activity. nih.govd-nb.infobiorxiv.orgpnas.orgplos.org By examining the histone modification landscape at RBP-Jkappa bound regions, researchers can gain insights into whether RBP-Jkappa is associated with transcriptionally active or repressive chromatin. oup.comnih.govbiorxiv.orgplos.orgahajournals.org Studies have shown that RBP-Jkappa binding sites can be associated with both activating marks like H3K4me3 and H3K27ac, and repressive marks like H3K27me3, reflecting its dual role as a repressor and activator. oup.combiorxiv.orgplos.orgahajournals.org

Data from ChIP-seq experiments include lists of identified RBP-Jkappa binding peaks, their genomic locations, and the enrichment of specific histone modifications at these sites.

RBP-Jkappa Binding Site Location (Example)Associated GeneNearest Genomic FeatureEnriched Histone Modifications (Example)
ChrX: 10,000,000-10,001,000Gene APromoterH3K4me3, H3K27ac oup.comnih.govbiorxiv.org
ChrY: 5,000,000-5,002,000Gene BEnhancerH3K4me1, H3K27ac nih.govbiorxiv.org
ChrZ: 20,000,000-20,003,000Gene CIntergenicH3K27me3 plos.org

Transcriptomic Analysis (e.g., RNA-seq, RT-PCR, Northern Blot) of RBP-Jkappa-Regulated Genes

Transcriptomic analysis techniques are used to measure the abundance of RNA transcripts and identify genes whose expression is regulated by RBP-Jkappa. These methods provide a global view of the transcriptional output influenced by RBP-Jkappa activity.

RNA sequencing (RNA-seq) is a high-throughput method that sequences cDNA derived from cellular RNA, providing a comprehensive profile of all RNA transcripts present in a sample. nih.govrna-seqblog.com By comparing RNA-seq data from cells with altered RBP-Jkappa levels or Notch signaling activity, researchers can identify genes that are differentially expressed and are likely regulated by RBP-Jkappa. oup.comnih.gov

Reverse Transcription Polymerase Chain Reaction (RT-PCR) and quantitative RT-PCR (RT-qPCR) are more targeted methods used to measure the expression levels of specific genes. nih.govrna-seqblog.com RT-PCR involves converting RNA into cDNA and then amplifying specific cDNA sequences using PCR. nih.gov RT-qPCR allows for the quantification of transcript levels. nih.govrna-seqblog.com These techniques are often used to validate gene expression changes identified by RNA-seq or to examine the expression of a smaller set of candidate RBP-Jkappa target genes. nih.gov

Northern blotting is a classic technique used to detect specific RNA molecules separated by gel electrophoresis and transferred to a membrane. nih.govrna-seqblog.comresearchgate.net While less quantitative and lower throughput than RNA-seq or RT-qPCR, Northern blotting can provide information about transcript size and the presence of different splice variants. researchgate.net

Transcriptomic analyses have identified numerous genes regulated by RBP-Jkappa in various biological contexts, including genes involved in development, cell proliferation, differentiation, and disease processes. nih.gov For example, RBP-Jkappa has been shown to regulate the expression of Notch target genes like HES1 and HEY genes. researchgate.netahajournals.org

Data from transcriptomic studies can be presented in tables showing the fold change in gene expression under different conditions (e.g., RBP-Jkappa knockdown, Notch activation).

GeneFold Change (Condition 1 vs Control)Fold Change (Condition 2 vs Control)Analysis Method
Gene X+2.5-1.8RNA-seq oup.comnih.gov
Gene Y-3.1+1.5RT-qPCR nih.govrna-seqblog.com
Gene ZDetected/Not DetectedDetected/Not DetectedNorthern Blot nih.govresearchgate.net

These advanced research methodologies, when applied in concert, provide a powerful toolkit for unraveling the complex functions of RBP-Jkappa and its involvement in diverse biological processes and diseases. Future directions in RBP-Jkappa studies will likely involve integrating data from these different approaches to build more comprehensive models of RBP-Jkappa-mediated gene regulation and to identify potential therapeutic targets.

DNA Methylation Analysis (e.g., Methyl-CpG Pull-down, SILAC-based Approaches)

DNA methylation is a key epigenetic modification influencing gene expression. Studies have employed techniques like Methyl-CpG pull-down combined with Stable-Isotope Labeling by Amino Acids in Cell Culture (SILAC) to explore the interaction of RBP-Jkappa with methylated DNA. nih.govplos.orgnih.gov

A SILAC-based methyl-CpG pull-down assay with U937 nuclear extracts identified RBP-J as a protein that binds DNA in a methylation-dependent manner. nih.govplos.orgnih.gov Further experiments, including electrophoretic mobility shift assays (EMSAs), demonstrated that RBP-J binds specifically to methylated DNA within the context of a mutated RBP-J consensus motif. nih.govplos.orgnih.gov This indicates that RBP-Jkappa's DNA binding can be influenced by the methylation status of the DNA sequence, suggesting a potential link between Notch signaling and epigenetic regulation. nih.govahajournals.org

Table 1: RBP-Jkappa Binding to Methylated DNA

MethodCell TypeDNA ContextFindingSource
Methyl-CpG Pull-down + SILACU937 cellsHuman CpG-island based oligoRBP-J binds DNA in a methylation-dependent manner nih.govplos.orgnih.gov
EMSARecombinant RBP-JMutated RBP-J consensus motifRBP-J binding is methylation-dependent and sequence-specific nih.govplos.orgnih.gov

Genetic and Cellular Models

Genetic and cellular models are indispensable tools for dissecting the functions of RBP-Jkappa in development and disease.

Conditional Knockout Models (e.g., Tissue/Cell-Specific Deletion)

Conditional knockout models, particularly those utilizing the Cre-loxP system for tissue or cell-specific gene deletion, have been instrumental in studying RBP-Jkappa's roles that would otherwise lead to embryonic lethality in conventional knockout models. researchgate.netoup.comoup.com

Studies using conditional knockout mice have revealed the importance of RBP-Jkappa in various processes. For instance, inducible deletion of RBP-J in bone marrow using an Mx promoter-driven Cre transgene resulted in a blockade of T cell development and an increase in B cell development in the thymus, phenocopying Notch1 conditional knockout. oup.com Mesenchymal progenitor cell-specific deletion of RBP-Jkappa using Prx1Cre has been used to investigate its role in skeletal development, showing regulation of proliferation and differentiation. biologists.comnih.govresearchgate.net Conditional deletion of RBP-Jkappa in mesenchymal stem cells has also demonstrated its impact on osteogenic activity by up-regulating BMP signaling. plos.org

Table 2: Examples of Conditional RBP-Jkappa Knockout Models

Cre PromoterTargeted Tissue/Cell TypeObserved PhenotypeSource
Mx-CreBone marrowBlocked T cell development, increased B cell development in thymus oup.com
Prx1CreMesenchymal progenitor cellsRegulation of proliferation and differentiation during skeletal development biologists.comnih.govresearchgate.net
Col1α2-iCreOsteoblasts, chondrocytesRickets-like symptoms, defects in Wnt5a expression, impaired differentiation researchgate.net
shRNA (lentivirus)Human bone marrow-derived MSCsEnhanced spontaneous and osteogenic differentiation via BMP signaling upregulation plos.org

In Vitro Cell Differentiation and Proliferation Assays

In vitro assays using cell lines and primary cells are widely used to study the impact of RBP-Jkappa on cell differentiation and proliferation. nih.govresearchgate.netplos.orgasm.org

Studies involving in vitro mesenchymal progenitor cell differentiation assays have shown that inhibiting gamma-secretase and/or Notch signals, which affects RBP-Jkappa activation, can influence differentiation into chondrogenic, osteogenic, or adipogenic lineages. nih.gov Loss of RBP-Jkappa-dependent Notch signaling in vitro has been shown to accelerate chondrogenesis. researchgate.net Furthermore, manipulating RBP-Jkappa expression through techniques like siRNA-mediated knockdown or forced expression has been used to assess its effect on cell proliferation in various cell types, including rhabdomyosarcoma cells and Kaposi's sarcoma-associated herpesvirus-associated B-lymphoma cell lines. plos.orgasm.orgplos.org Knockdown of RBPJ has been shown to decrease proliferation in rhabdomyosarcoma cells. plos.org

Reporter Gene Assays for Transcriptional Activity

Reporter gene assays are a common method to monitor the transcriptional activity mediated by RBP-Jkappa. nih.govplos.orgjneurosci.orgspringernature.com These assays typically involve constructing a plasmid where the expression of a reporter gene (e.g., luciferase or GFP) is controlled by a promoter containing RBP-Jkappa binding sites or Notch-responsive elements. jneurosci.orgspringernature.com

By transfecting cells with these reporter constructs and manipulating Notch signaling or RBP-Jkappa expression, researchers can quantify the resulting reporter gene activity as a measure of RBP-Jkappa-mediated transcription. jneurosci.orgspringernature.com These assays have been used to demonstrate RBP-Jkappa's role as a transcriptional repressor in the absence of Notch activation and its conversion to an activator upon NICD binding. embopress.orgnih.gov For example, reporter studies have shown that RBP-Jkappa constitutively occupies the NF-kappaB site of the interleukin-6 promoter and acts as a negative regulator of its basal activity. nih.gov

Emerging Concepts and Unexplored Avenues

Beyond its canonical role in Notch signaling, research continues to uncover new facets of RBP-Jkappa's function and explore alternative signaling mechanisms.

RBP-Jkappa-Independent Notch Signaling Elucidation

While RBP-Jkappa is the primary mediator of canonical Notch signaling, evidence suggests the existence of RBP-Jkappa-independent Notch signaling pathways. aai.orgbiologists.combiologists.comvascularcell.com These alternative mechanisms can involve interactions between the Notch intracellular domain (NICD) and other signaling molecules or transcriptional regulators, independent of RBP-Jkappa binding to DNA. biologists.combiologists.com

Studies in Drosophila initially identified RBP-Jkappa-independent Notch signaling. biologists.com In mammals, the NICD has been shown to interact with proteins from other pathways, including SMADs (involved in BMP and TGF-beta signaling), Lef1 (involved in Wnt signaling), and NF-kappaB proteins, potentially influencing transcription through RBP-Jkappa-independent mechanisms. biologists.combiologists.com For example, Notch4 has been reported to inhibit endothelial apoptosis via both RBP-Jkappa-dependent and -independent pathways. vascularcell.com Elucidating the precise molecular mechanisms and biological contexts of these RBP-Jkappa-independent pathways remains an active area of research.

Comprehensive Characterization of RBP-Jkappa Paralogues (e.g., RBP-L/RBPJL)

RBP-Jkappa has at least one important paralogue in mammals, known as RBP-L or RBPJL (Recombining binding protein suppressor of hairless-like protein). genecards.orgmybiosource.commdpi.comgenscript.comabcam.comuniprot.organtibodypedia.com While RBPJ is ubiquitously expressed, RBPJL exhibits a more tissue-restricted expression pattern, notably in the lung and pancreas. mdpi.comnih.govresearchgate.net

Despite limited amino acid sequence homology, RBPJL is predicted to be structurally similar to RBPJ. mdpi.comresearchgate.net Both proteins can bind to DNA sequences that are nearly identical to the consensus RBPJ binding site. mdpi.comnih.govresearchgate.net However, a key difference lies in their interaction with Notch proteins. Unlike RBPJ, RBPJL does not interact with the intracellular domains of known mammalian Notch receptors (Notch1, -2, -3, or -4). mdpi.comnih.govresearchgate.net This lack of interaction with NICD means that RBPJL cannot mediate the Notch-dependent transcriptional activation. mdpi.com

Instead, RBPJL has been shown to interact with corepressors of the Notch pathway, such as SHARP/SPEN. mdpi.comresearchgate.net This interaction allows RBPJL to function as a transcriptional repressor of Notch target genes, effectively compensating for the repressive function of RBPJ in the absence of Notch signaling. mdpi.comresearchgate.net In essence, RBPJL can act as an antagonist to RBPJ by competing for binding to similar DNA sites and recruiting repressive machinery, thereby rendering cells unresponsive to Notch activation. mdpi.comresearchgate.net

In the context of pancreatic development, RBPJL plays a specific role. It is highly expressed in the pancreas and is a component of the heterotrimeric PTF1 complex (PTF1-L), where it replaces RBPJ (which is part of the PTF1-J complex). researchgate.netresearchgate.netplos.org The PTF1-L complex, containing RBPJL, is crucial for the final stage of acinar cell differentiation and the transcription of acinar-specific digestive enzymes. mdpi.complos.org This highlights a context-specific function for RBPJL that is distinct from the canonical Notch-mediated activities of RBPJ.

The functional differences between RBPJ and RBPJL, despite their similar DNA binding capabilities, are summarized in the table below:

FeatureRBP-Jkappa (RBPJ)RBP-L/RBPJL
Expression PatternUbiquitousTissue-restricted (e.g., lung, pancreas) mdpi.comnih.govresearchgate.net
DNA Binding SiteSpecific consensus sequenceNearly identical to RBPJ site mdpi.comnih.govresearchgate.net
Interaction with NICDYes (mediates activation) genecards.orguniprot.orgoup.comNo mdpi.comnih.govresearchgate.net
Interaction with SHARPYes uniprot.orgmdpi.comresearchgate.netYes mdpi.comresearchgate.net
Transcriptional Role (No Notch Signal)Repressor genecards.orguniprot.orgoup.comRepressor mdpi.comresearchgate.net
Transcriptional Role (With Notch Signal)Activator genecards.orguniprot.orgoup.comCannot mediate activation mdpi.com
Role in PancreasComponent of PTF1-J complex plos.orgComponent of PTF1-L complex, drives acinar differentiation mdpi.complos.org

Systems Biology Approaches to RBP-Jkappa Network Analysis

Systems biology aims to understand the complex interrelationships between molecular components within a cell by integrating experimental and computational methods. unimi.it Applying systems biology approaches to RBP-Jkappa provides a comprehensive view of its involvement in various cellular processes beyond the core Notch pathway. This involves analyzing RBPJ's interactions within protein-protein interaction networks and transcriptional regulatory networks.

Protein-protein interaction networks involving RBPJ have been extensively studied. RBPJ interacts with a multitude of proteins, including the Notch intracellular domains (NICD1-4), MAML proteins, and various corepressors such as SHARP/SPEN, KyoT2/FHL1, and RITA. genecards.orgstring-db.orguniprot.orgmdpi.comresearchgate.netembopress.org These interactions dictate whether RBPJ functions as a transcriptional activator or repressor. For instance, in the absence of NICD, RBPJ recruits corepressor complexes containing proteins like HDAC1, HDAC2, and NCOR2 to silence Notch target genes. string-db.orguniprot.orgembopress.org Proteomic screens, such as affinity purification coupled to mass spectrometry (AP-MS) and yeast two-hybrid assays (Y2H), have been instrumental in identifying novel RBPJ interactors like L3MBTL3, which competes with NICD for RBPJ binding and recruits the histone demethylase KDM1A (LSD1) to promote repression. oup.comembopress.org

Analysis of transcriptional regulatory networks involving RBPJ utilizes techniques like ChIP-Seq to identify genomic binding sites of RBPJ and its co-factors on a global scale. pnas.org These studies reveal that RBPJ binds to consensus sequences in the genome, often located in promoter regions, but also in enhancer elements. pnas.org Genome-wide analyses in contexts like T-lymphoblastic leukemia have shown that RBPJ binding sites can overlap with those of other transcription factors such as ZNF143, ETS, and RUNX, suggesting complex combinatorial regulation of target genes. pnas.org Furthermore, these studies have identified classes of RBPJ-only binding sites that likely regulate transcription independently of direct Notch activation, potentially through interaction with other regulatory proteins like REST or CREB, depending on the cellular context. pnas.org

Systems biology approaches integrate these interaction and binding data with other omics data (e.g., transcriptomics, epigenomics) to build comprehensive models of RBPJ's regulatory network. Network analysis can identify key nodes, modules, and pathways influenced by RBPJ, providing insights into its diverse roles in development, cell fate determination, and disease pathogenesis, including various cancers. string-db.orguniprot.orgmdpi.comembopress.orgpnas.org Computational approaches, such as network topology analysis and the integration of prior knowledge networks with experimental data, help in predicting functional connections and understanding the dynamic nature of RBPJ-mediated regulation. unimi.itnih.gov

Data from systems biology studies can be represented in various formats, including interaction network maps and tables detailing protein interactions or genomic binding sites. An example of protein interaction data for RBPJ is partially available through databases like STRING, which show interactions with proteins like MAML1, NICD, and corepressors. genecards.orgstring-db.org

Comprehensive analysis of these complex networks allows researchers to move beyond studying individual components and gain a holistic understanding of how RBPJ integrates signals and orchestrates transcriptional responses within the cellular system.

Q & A

Q. What experimental approaches are recommended to study RBP-Jkappa's DNA-binding activity and its role in transcriptional regulation?

RBP-Jkappa's DNA-binding specificity can be analyzed using electrophoretic mobility shift assays (EMSAs) with radiolabeled oligonucleotides containing consensus binding motifs (e.g., the IL-6 promoter κB site). Mutational analysis of binding sequences (e.g., single-base exchanges) helps identify critical residues for interaction . For genome-wide profiling, chromatin immunoprecipitation (ChIP) coupled with sequencing (ChIP-seq) is optimal. Include controls with RBP-Jkappa-deficient cells to validate specificity.

Q. How does RBP-Jkappa interact with corepressors like SMRT/HDAC-1 in the absence of Notch signaling?

In the unliganded state, RBP-Jkappa recruits a corepressor complex comprising SMRT (silencing mediator for retinoid and thyroid receptors) and histone deacetylase HDAC-1 via its repression domain. This interaction can be confirmed using co-immunoprecipitation (Co-IP) in nuclear lysates and disrupted by Notch activation. HDAC inhibitors (e.g., trichostatin A) can reverse transcriptional repression in reporter assays .

Q. What are standard methodologies to validate RBP-Jkappa's role in Notch signaling pathways?

  • Luciferase reporter assays with Notch-responsive promoters (e.g., HES1/HEY1) in cells overexpressing Notch intracellular domain (NICD).
  • Knockdown/knockout models (siRNA, CRISPR-Cas9) to assess loss-of-function effects on downstream targets.
  • Co-localization studies using immunofluorescence to detect nuclear translocation of NICD-RBP-Jkappa complexes .

Advanced Research Questions

Q. How can tissue-specific contradictions in RBP-Jkappa function be resolved (e.g., pro-osteogenic vs. immune-suppressive roles)?

  • Conditional knockout mice (e.g., mesenchymal-specific deletion) reveal tissue-specific phenotypes, such as rickets-like skeletal defects due to dysregulated Wnt5a/Runx2 signaling .
  • Single-cell RNA sequencing can identify context-dependent target genes in different cell types (e.g., osteoblasts vs. T-cells).
  • Pathway crosstalk analysis : In immune cells, RBP-Jkappa's repression of IL-6 via competition with NF-κB may require EMSA supershift assays to distinguish DNA-binding complexes .

Q. What mechanisms explain RBP-Jkappa's dual role as a transcriptional repressor and activator?

RBP-Jkappa switches from repression to activation upon Notch-mediated displacement of the SMRT/HDAC-1 corepressor complex. Key methods include:

  • Structural studies (e.g., X-ray crystallography) to map interaction surfaces, such as the positively charged patch on the SPOC domain critical for SMRT binding .
  • Kinetic binding assays to compare affinities of RBP-Jkappa for corepressors vs. NICD .

Q. How do viral oncoproteins (e.g., KSHV lytic switch protein) hijack RBP-Jkappa for pathogenesis?

Viral proteins can mimic Notch signaling by directly binding RBP-Jkappa. For example, KSHV’s lytic switch protein recruits RBP-Jkappa to viral promoters, validated by:

  • ChIP-qPCR to detect RBP-Jkappa occupancy at viral loci.
  • Dominant-negative RBP-Jkappa mutants to block viral gene activation in infection models .

Q. What strategies address challenges in pharmacologically targeting RBP-Jkappa in diseases?

  • Small-molecule inhibitors disrupting NICD-RBP-Jkappa interactions can be screened using fluorescence polarization assays.
  • Peptide mimetics blocking the SPOC domain’s corepressor-binding site may reduce transcriptional repression .
  • Note: RBP-Jkappa’s ubiquitous expression necessitates tissue-specific delivery systems (e.g., nanoparticle carriers) to minimize off-target effects .

Data Contradiction Analysis

Q. How to reconcile studies showing RBP-Jkappa as a tumor suppressor vs. oncogene?

  • Context-dependent analysis : In T-cell acute lymphoblastic leukemia (T-ALL), RBP-Jkappa often acts as an oncogene via Notch1 hyperactivation. In contrast, its tumor-suppressive role in solid tumors may involve Wnt/β-catenin crosstalk .
  • Isoform-specific studies : Splice variants (e.g., RBP-L in lung) may have divergent functions. Use isoform-specific antibodies and RT-PCR to clarify contributions .

Methodological Best Practices

  • Antibody Validation : Ensure specificity for RBP-Jkappa (UniProt: Q06330) using knockout cell lysates in Western blot .
  • Quantitative Standards : Include titration curves in EMSA/ChIP to account for RBP-Jkappa’s high nuclear abundance relative to NF-κB .
  • Data Reproducibility : Replicate findings across multiple cell models (e.g., L929sA fibrosarcoma, HEK293T) to confirm pathway conservation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.